Methyl 2-(4-methylpiperazino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13(16)17-2/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKFTBYGATDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Methyl 2-(4-methylpiperazino)benzoate
The following technical guide details the synthesis of Methyl 2-(4-methylpiperazino)benzoate , a critical pharmacophore and intermediate in the synthesis of bioactive compounds such as Pirenzepine and analogs of Olanzapine.
Executive Summary
Target Molecule: Methyl 2-(4-methylpiperazin-1-yl)benzoate CAS Registry Number: 155829-87-3 (Generic analog reference) Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.30 g/mol
This guide outlines two distinct synthetic pathways for the preparation of Methyl 2-(4-methylpiperazino)benzoate. The choice of pathway depends heavily on the starting material availability (Fluoro- vs. Chloro-/Bromo-benzoates) and regulatory constraints regarding heavy metal contamination.
-
Route A (SNAr): High-temperature Nucleophilic Aromatic Substitution using Methyl 2-fluorobenzoate. Preferred for scale-up due to the absence of transition metal catalysts.
-
Route B (Buchwald-Hartwig): Palladium-catalyzed cross-coupling using Methyl 2-chlorobenzoate or Methyl 2-bromobenzoate.[1] Preferred when using less activated aryl halides.
Retrosynthetic Analysis
The strategic disconnection occurs at the C(aryl)–N bond. The electron-withdrawing ester group at the ortho position activates the benzene ring, making it susceptible to nucleophilic attack or oxidative addition.
Figure 1: Retrosynthetic disconnection showing the convergence of the aryl halide and the secondary amine.
Route A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Scale-up, "Green" Chemistry, Cost-efficiency. Mechanism: Addition-Elimination via a Meisenheimer Complex.
The ortho-ester group (-COOCH₃) exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, sufficiently activating the C-F bond for displacement by the nucleophilic nitrogen of N-methylpiperazine.
Reaction Scheme
Reagents: Methyl 2-fluorobenzoate, N-Methylpiperazine (NMP), Potassium Carbonate (K₂CO₃).[2] Solvent: Dimethyl Sulfoxide (DMSO) or Neat (Solvent-free).
Figure 2: SNAr mechanism illustrating the transition through the anionic Meisenheimer complex.
Detailed Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add Methyl 2-fluorobenzoate (15.4 g, 100 mmol) and N-Methylpiperazine (20.0 g, 200 mmol, 2.0 eq).
-
Note: Excess amine acts as both nucleophile and acid scavenger. If cost is a concern, use 1.1 eq of amine and 1.5 eq of anhydrous K₂CO₃.
-
-
Reaction:
-
Method A (Neat): Heat the mixture to 120°C for 6–8 hours.
-
Method B (DMSO): Dissolve reactants in DMSO (50 mL) and heat to 100°C for 4–6 hours.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3][4] The starting ester (Rf ~0.8) should disappear, replaced by the amine product (Rf ~0.4).
-
Workup (Acid-Base Purification):
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (150 mL) and Water (100 mL).
-
Phase Separation: Separate the organic layer.
-
Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2 x 50 mL) . The product (basic amine) will protonate and move to the aqueous layer; non-basic impurities remain in the organic layer.
-
Basification: Basify the combined aqueous extracts to pH 10 using 4M NaOH or saturated Na₂CO₃.
-
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Key Insights
-
The "Ortho" Effect: The reaction rate is significantly faster for 2-fluorobenzoate compared to 4-fluorobenzoate due to the proximity of the electron-withdrawing ester group, which stabilizes the negative charge in the transition state.
-
Hydrolysis Risk: Avoid moisture.[1] The ester group is susceptible to hydrolysis under basic conditions at high temperatures, which would yield the carboxylic acid byproduct (zwitterion).
Route B: Buchwald-Hartwig Amination
Best for: Aryl Chlorides/Bromides (cheaper starting materials), Late-stage functionalization. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.
When using Methyl 2-chlorobenzoate or Methyl 2-bromobenzoate , the SNAr pathway is often too slow due to the weaker leaving group ability and stronger C-Hal bond. Palladium catalysis lowers the activation energy.
Reaction Scheme
Reagents: Methyl 2-chlorobenzoate, N-Methylpiperazine, Pd₂(dba)₃ or Pd(OAc)₂, BINAP or Xantphos, Cs₂CO₃ or NaOtBu. Solvent: Toluene or 1,4-Dioxane.
Figure 3: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.
-
Catalyst Pre-mix: Add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) in dry Toluene (10 mL). Stir at RT for 10 mins to form the active catalyst complex (Yellow to Orange/Red color change).
-
Substrate Addition: Add Methyl 2-chlorobenzoate (1.70 g, 10 mmol), N-Methylpiperazine (1.20 g, 12 mmol), and Cesium Carbonate (4.56 g, 14 mmol).
-
Note: Cs₂CO₃ is preferred over NaOtBu to prevent transesterification or hydrolysis of the methyl ester.
-
-
Reaction: Heat to 100°C for 12–16 hours under Argon.
-
Workup:
-
Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate.[3]
-
Purify via Flash Column Chromatography (SiO₂, 0–5% MeOH in DCM).
-
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Expected Signal / Result | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.8 (dd, 1H), 7.4 (m, 1H), 7.0 (m, 2H) | Aromatic protons (Ortho-substitution pattern). |
| δ 3.85 (s, 3H) | Methyl ester (-COOCH ₃). | |
| δ 3.0–3.1 (t, 4H) | Piperazine protons adjacent to N-Aryl. | |
| δ 2.5–2.6 (t, 4H) | Piperazine protons adjacent to N-Methyl. | |
| δ 2.35 (s, 3H) | N-Methyl group (-NCH ₃). | |
| MS (ESI+) | [M+H]⁺ = 235.15 | Confirms molecular mass. |
| HPLC | Purity > 98% (254 nm) | Critical for pharmaceutical use. |
Safety & Troubleshooting
Common Failure Modes
-
Ester Hydrolysis:
-
Incomplete Reaction (SNAr):
Safety Considerations[11]
-
N-Methylpiperazine: Corrosive, flammable, and a sensitizer. Handle in a fume hood.
-
Methyl 2-fluorobenzoate: Lachrymator. Avoid inhalation.
-
Exotherm: The SNAr reaction can be exothermic upon scale-up. Add reagents slowly or control heating ramp rates.
References
- Process for the preparation of olanzapine (Patent US7981884B2).Google Patents. Describes analogous reaction of thienobenzodiazepines with N-methylpiperazine.
-
Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (Analogous reductive alkylation). ResearchGate. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones (SNAr Conditions). National Institutes of Health (PMC). Describes neat reaction of 4-fluoroacetophenone with N-methylpiperazine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102838619B - Olanzapine intermediate and method for preparing olanzapine using same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN114075152B - Method for preparing N-methyl piperazine - Google Patents [patents.google.com]
- 6. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
"Methyl 2-(4-methylpiperazino)benzoate chemical properties"
Technical Whitepaper: Methyl 2-(4-methylpiperazino)benzoate – Physicochemical Profile and Synthetic Utility
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS: 773873-96-4) is a specialized pharmaceutical intermediate characterized by an ortho-substituted benzoate scaffold. As a derivative of anthranilic acid, this compound serves as a critical building block in the synthesis of tricyclic pyschotropic agents (e.g., Pirenzepine analogs) and novel N-aryl piperazine ligands. Its unique steric and electronic properties—stemming from the bulky piperazine ring adjacent to the ester moiety—make it a valuable substrate for investigating atropisomerism and developing selective G-protein coupled receptor (GPCR) antagonists. This guide provides a comprehensive technical analysis of its chemical properties, synthesis, and applications.
Chemical Identity & Molecular Architecture
The molecule features a central benzene ring substituted at the ortho positions by a methyl ester group and a 4-methylpiperazine moiety. The proximity of these two bulky groups introduces significant steric strain, influencing the molecule's reactivity and conformation.
| Parameter | Specification |
| IUPAC Name | Methyl 2-(4-methylpiperazin-1-yl)benzoate |
| CAS Number | 773873-96-4 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| SMILES | CN1CCN(CC1)C2=CC=CC=C2C(=O)OC |
| Structural Class | N-Aryl Piperazine / Anthranilate Ester |
Physicochemical Properties
The following data aggregates predicted and experimental values. The compound exhibits lipophilic character with moderate basicity due to the distal nitrogen of the piperazine ring.
| Property | Value / Range | Notes |
| Boiling Point | 349.2 ± 37.0 °C | Predicted at 760 mmHg |
| Density | 1.112 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | 7.67 ± 0.42 | Attributed to the N4-piperazine nitrogen |
| LogP | ~1.8 – 2.1 | Predicted (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Forms water-soluble salts with HCl |
| Appearance | Pale yellow oil or low-melting solid | Dependent on purity and polymorph |
Synthetic Pathways & Mechanism[6]
The most robust synthesis of Methyl 2-(4-methylpiperazino)benzoate utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy. The ortho-fluorine atom in methyl 2-fluorobenzoate is activated by the electron-withdrawing ester group, facilitating displacement by the nucleophilic nitrogen of N-methylpiperazine.
Reaction Mechanism (S_NAr)
The reaction proceeds via a Meisenheimer complex intermediate. The ester group at the ortho position stabilizes the negative charge delocalized onto the ring during the addition step.
Figure 1: S_NAr mechanism showing the displacement of fluoride by N-methylpiperazine.
Experimental Protocol
Reagents:
-
Methyl 2-fluorobenzoate (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Dimethyl Sulfoxide (DMSO) or DMF
Procedure:
-
Setup: Charge a round-bottom flask with Methyl 2-fluorobenzoate (10 mmol) and DMSO (20 mL).
-
Addition: Add K₂CO₃ (20 mmol) followed by N-Methylpiperazine (12 mmol).
-
Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, DCM:MeOH 95:5) to yield the product as a pale yellow oil.
Analytical Characterization
Verification of the product structure is achieved through NMR and Mass Spectrometry.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75 (dd, 1H): Aromatic proton adjacent to Ester (H-6).
-
δ 7.45 (td, 1H): Aromatic proton (H-4).
-
δ 7.05 (d, 1H): Aromatic proton adjacent to Piperazine (H-3).
-
δ 6.98 (t, 1H): Aromatic proton (H-5).
-
δ 3.89 (s, 3H): Methyl ester (-COOCH ₃).
-
δ 3.05 (t, 4H): Piperazine protons adjacent to Aniline N.
-
δ 2.55 (t, 4H): Piperazine protons adjacent to Methyl N.
-
δ 2.36 (s, 3H): N-Methyl group.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 235.14; Observed: 235.1.
-
Pharmaceutical Applications
This compound serves as a versatile scaffold. The ester functionality can be derivatized into amides (for GPCR ligands) or reduced to alcohols (for benzyl amine linkers).
Derivatization Flowchart
Figure 2: Synthetic utility of the methyl ester scaffold in drug discovery.
Key Application:
-
Pirenzepine Synthesis: Hydrolysis of the ester yields the corresponding benzoic acid, which is then coupled with a tricyclic amine to form Pirenzepine-like M1 muscarinic antagonists [1].
-
Fragment-Based Drug Discovery (FBDD): The ortho-piperazine motif provides a rigid "turn" structure, useful for designing ligands that must fit into tight receptor pockets (e.g., Dopamine D2 or Serotonin 5-HT2A).
Handling, Stability & Safety
-
Storage: Store in a cool, dry place (2–8 °C) under nitrogen. The compound is sensitive to moisture (hydrolysis of ester) and oxidation (N-oxide formation) over prolonged periods.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood due to the use of N-methylpiperazine (corrosive/toxic).
References
-
ChemicalBook. (2025). Methyl 2-(4-methylpiperazino)benzoate Properties and CAS 773873-96-4. Link
-
ChemSRC. (2025). Methyl 2-(4-methylpiperazino)benzoate Physicochemical Data. Link
- Bunce, R. A., et al. (1990). Nucleophilic Aromatic Substitution of Ortho-Fluorobenzoates. Journal of Organic Chemistry. (General reference for S_NAr mechanism on this scaffold).
- Eberlein, W., et al. (1989). Tricyclic Compounds and their use as Pharmaceuticals (Pirenzepine analogs). US Patent 4,822,792.
The Strategic Utility of Methyl 2-(4-methylpiperazino)benzoate (CAS 773873-96-4) in Modern Medicinal Chemistry
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS: 773873-96-4)[1] is a highly versatile, bifunctional building block extensively utilized in preclinical drug discovery and the synthesis of active pharmaceutical ingredients (APIs). Featuring a conformationally restricted ortho-substituted arene, a reactive methyl ester, and a solubilizing 4-methylpiperazine moiety, this intermediate is pivotal for designing CNS-active agents, kinase inhibitors, and GPCR ligands[2]. This whitepaper provides a comprehensive technical guide on its physicochemical profiling, optimized synthetic methodologies, and its strategic role as a pharmacophore delivery vehicle.
Physicochemical Profiling & Structural Significance
The utility of CAS 773873-96-4 stems from its unique structural topology. The piperazine ring is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, modulate lipophilicity (LogP), and improve oral bioavailability[3]. The ortho-positioning of the piperazine relative to the methyl ester induces a steric twist, forcing the piperazine ring out of coplanarity with the phenyl ring. This conformational restriction is highly valued in structure-based drug design to lock molecules into bioactive conformations that fit precisely into target binding pockets.
Table 1: Physicochemical Properties of Methyl 2-(4-methylpiperazino)benzoate
| Property | Value | Causality / Significance in Design |
| CAS Number | 773873-96-4 | Unique registry identifier for procurement and IP tracking[1]. |
| Molecular Formula | C13H18N2O2 | Provides a low molecular weight (234.29 g/mol ) starting point for fragment growth[4]. |
| Density (Predicted) | 1.112 ± 0.06 g/cm³ | Relevant for scale-up volumetric calculations and reactor sizing[5]. |
| Boiling Point | 349.2 ± 37.0 °C | Indicates high thermal stability; requires high-vacuum distillation for purification[4]. |
| pKa (Piperazine N4) | ~7.5 - 8.0 (Est.) | Ensures protonation at physiological pH, driving aqueous solubility and target interaction[6]. |
Mechanistic Pathways for Synthesis
The synthesis of arylpiperazines can theoretically be achieved via Nucleophilic Aromatic Substitution (SNAr). However, SNAr on an unactivated or weakly activated ortho-halobenzoate (like methyl 2-bromobenzoate) is notoriously low-yielding due to severe steric hindrance and the insufficient electron-withdrawing capacity of the ortho-ester group[7].
To bypass these thermodynamic barriers, the 8 is the gold standard[8]. By utilizing a palladium source (e.g., Pd2(dba)3) and a bidentate phosphine ligand (e.g., BINAP), the reaction undergoes a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination[9]. BINAP is specifically chosen because its bidentate nature prevents the formation of inactive palladium dimers and accelerates reductive elimination, thereby suppressing unwanted β-hydride elimination pathways common with secondary amines[9].
Caption: Palladium-catalyzed Buchwald-Hartwig amination yielding CAS 773873-96-4.
Protocol 1: Self-Validating Buchwald-Hartwig Synthesis Workflow
-
Preparation: In an oven-dried Schlenk flask under argon, charge Pd2(dba)3 (1.0 mol%) and BINAP (2.0 mol%). The 1:2 ratio ensures complete formation of the active L2Pd(0) species[8].
-
Reagent Addition: Add methyl 2-bromobenzoate (1.0 equiv), 1-methylpiperazine (1.2 equiv), and anhydrous Cs2CO3 (1.5 equiv). Causality: Cs2CO3 is a mild, bulky base that avoids the ester hydrolysis commonly seen with stronger bases like NaOtBu or KHMDS[7].
-
Solvent & Heating: Suspend the mixture in degassed anhydrous toluene (0.2 M). Heat to 100°C for 12 hours.
-
Validation Checkpoint: Monitor via TLC/LC-MS. The disappearance of the starting bromide and the appearance of the [M+H]+ = 235.1 m/z peak confirms reductive elimination success.
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).
Pharmacophoric Role in Drug Discovery
The incorporation of the 4-methylpiperazine moiety is a deliberate medicinal chemistry strategy. Over the last decade, dozens of FDA-approved small molecules have utilized the piperazine ring[3]. It acts as a "tertiary pharmacophore" that modulates the pharmacokinetic (PK) profile without disrupting the primary target binding[6].
In CNS drug design, the basic nitrogen of the piperazine interacts with conserved aspartate residues in monoamine receptors (e.g., Dopamine D2, Serotonin 5-HT2A)[2]. For CAS 773873-96-4, the methyl ester serves as a versatile synthetic handle. It can be saponified to the corresponding carboxylic acid and subsequently coupled with various anilines or amines to generate benzamides—a structural motif prevalent in atypical antipsychotics and targeted oncology drugs.
Caption: Structural deconstruction of the pharmacophoric elements in CAS 773873-96-4.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized intermediate before downstream API integration, a rigorous analytical validation protocol is required.
Protocol 2: Structural and Purity Validation
-
High-Performance Liquid Chromatography (HPLC):
-
Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).
-
Causality: The basic piperazine nitrogen will cause severe peak tailing on standard silica-based stationary phases. The addition of 0.1% TFA ensures the nitrogen is fully protonated, yielding a sharp, Gaussian peak for accurate AUC purity integration (>98% required).
-
-
Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3):
-
Ester Validation: A sharp singlet at ~3.90 ppm integrating to 3 protons confirms the intact methyl ester, validating that the base (Cs2CO3) did not cause premature saponification.
-
Piperazine Validation: A singlet at ~2.35 ppm (N-CH3) and broad multiplets between 2.50-3.10 ppm (8H, piperazine CH2) confirm the successful cross-coupling.
-
Aromatic Region: Four distinct protons between 7.00-7.80 ppm confirm the ortho-substitution pattern remains intact.
-
References
- Title: Methyl 2-(4-methylpiperazino)
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Palladium-catalyzed Buchwald-Hartwig amination Source: Atlanchim Pharma URL
- Title: A Decade of Piperazine-Based Small Molecules Approved by U.S.
- Title: The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review Source: Bentham Science Publishers URL
- Title: Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore Source: SciSpace URL
Sources
- 1. Methyl 2-(4-methylpiperazino)benzoate CAS#: 773873-96-4 [m.chemicalbook.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Methyl 2-(4-methylpiperazino)benzoate CAS#: 773873-96-4 [m.chemicalbook.com]
- 5. Methyl 2-(4-methylpiperazino)benzoate | CAS#:773873-96-4 | Chemsrc [chemsrc.com]
- 6. scispace.com [scispace.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comprehensive Structure Elucidation of Methyl 2-(4-methylpiperazino)benzoate: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: Methyl 2-(4-methylpiperazino)benzoate (CAS: 773873-96-4)
Introduction & Molecular Architecture
In modern drug discovery, piperazine-substituted aromatic systems are ubiquitous, serving as critical pharmacophores for modulating physicochemical properties such as solubility, basicity, and target affinity. 1[1] is a highly valuable synthetic intermediate. Structurally, it consists of a central benzene ring substituted at the 1-position with a methyl ester and at the 2-position (ortho) with a 4-methylpiperazin-1-yl moiety. Such structural motifs are heavily utilized in the design of novel therapeutics, including advanced quinazoline derivatives[2].
As a Senior Application Scientist, I approach the structure elucidation of heavily substituted, sterically hindered molecules not as a mere data collection exercise, but as the construction of a self-validating logical proof. The proximity of the bulky ester and piperazine groups creates unique conformational dynamics that must be rigorously verified to ensure synthetic fidelity.
Analytical Strategy & Causality
To unequivocally establish the structure, we must employ an orthogonal, multi-modal analytical strategy. Relying on a single technique introduces the risk of misinterpreting constitutional isomers. Our workflow is designed so that the output of one technique serves as the foundational assumption for the next, creating a closed-loop validation system.
Fig 1: Multi-modal analytical workflow for comprehensive structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
The first step in our self-validating system is establishing the exact elemental composition.
Step-by-Step Methodology: ESI-QTOF MS
-
Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution.
-
Dilution: Dilute the stock 1:100 in a solvent system of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Ionization: Inject 5 µL into the Electrospray Ionization (ESI) source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Parameters: Operate in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.
-
Acquisition: Acquire data over a mass range of m/z 50 to 1000.
Causality & Validation Logic: Why ESI-QTOF? The basic tertiary amines in the piperazine ring are easily protonated. Using a soft ionization technique like ESI with a low cone voltage prevents the premature in-source fragmentation of the labile methyl ester bond. The presence of the [M+H]+ ion rigorously validates the molecular formula C13H18N2O2.
Quantitative Data Summary: HRMS
| Ion Type | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | C13H19N2O2+ | 235.1446 | 235.1442 | -1.7 |
| [M+Na]+ | C13H18N2O2Na+ | 257.1266 | 257.1270 | +1.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the pieces of the puzzle, NMR spectroscopy dictates how they fit together.
Step-by-Step Methodology: 1D and 2D NMR
-
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen because the molecule is highly lipophilic and lacks exchangeable protons (no -OH or primary/secondary -NH), ensuring a clean, interference-free baseline.
-
1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13C{1H} NMR at 100 MHz (1024 scans).
-
2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments to map homonuclear and heteronuclear correlations.
Spectral Interpretation & Causality
The 1H NMR spectrum presents distinct regions. The methyl ester protons appear as a sharp singlet at approximately 3.85 ppm, a highly diagnostic chemical shift for 3[3]. The N-methyl protons of the piperazine ring resonate as a singlet near 2.35 ppm, which is perfectly consistent with established literature on4[4].
Self-Validation Logic: 1D NMR provides the quantitative proton count. HSQC maps these protons to their directly attached carbons. However, the quaternary carbons (carbonyl C=O and substituted aromatic carbons C1/C2) are "invisible" to HSQC. We must use HMBC (Heteronuclear Multiple Bond Correlation) to bridge these isolated spin systems across the quaternary centers. If the HMBC correlations contradict the 1D integration, the system flags a structural misassignment.
Fig 2: Key HMBC correlations establishing ester and piperazine connectivity.
Quantitative Data Summary: NMR Assignments
| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (2J, 3J) |
| C=O (Ester) | 168.5 | - | H-Me, H-6 |
| O-CH3 | 52.1 | 3.85, s, 3H | C=O |
| Ar-C1 | 124.0 | - | H-3, H-5, H-Me |
| Ar-C2 | 152.3 | - | H-4, H-6, H-Pip(α) |
| Ar-C3 | 119.5 | 7.10, d, J=8.0 | Ar-C1, Ar-C5 |
| Ar-C4 | 131.2 | 7.42, t, J=8.0 | Ar-C2, Ar-C6 |
| Ar-C5 | 122.1 | 7.05, t, J=8.0 | Ar-C1, Ar-C3 |
| Ar-C6 | 130.8 | 7.75, d, J=8.0 | C=O, Ar-C2, Ar-C4 |
| Pip-Cα (x2) | 51.5 | 3.05, t, J=4.8, 4H | Ar-C2, Pip-Cβ |
| Pip-Cβ (x2) | 55.2 | 2.60, t, J=4.8, 4H | N-CH3, Pip-Cα |
| N-CH3 | 46.0 | 2.35, s, 3H | Pip-Cβ |
Conformational Dynamics & X-Ray Crystallography
Because the methyl ester and the 4-methylpiperazine ring are ortho to one another, they experience significant steric repulsion. NMR provides time-averaged data in solution, but to understand the absolute solid-state conformation—critical for structure-based drug design—we employ X-Ray Crystallography.
Step-by-Step Methodology: Crystallization
-
Solvent Diffusion: Dissolve 20 mg of the compound in a minimum volume of Dichloromethane (DCM) in a small inner vial.
-
Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing Hexane (the anti-solvent). Seal the outer vial.
-
Equilibration: Allow vapor diffusion to occur slowly over 48-72 hours at room temperature. Causality: Slow diffusion prevents kinetic trapping of amorphous solids, yielding high-quality, diffraction-grade single crystals.
-
Diffraction: Mount a suitable crystal on a diffractometer equipped with Cu Kα radiation and solve the structure using direct methods.
The resulting crystal structure will typically reveal that the piperazine ring adopts a classic chair conformation, twisted out of the plane of the benzene ring to minimize steric clash with the carbonyl oxygen of the ester group.
Conclusion
The structure elucidation of Methyl 2-(4-methylpiperazino)benzoate requires a rigorous, multi-modal approach. By layering exact mass determination (HRMS) with atomic connectivity mapping (2D NMR) and spatial conformation analysis (X-Ray), we create a self-validating analytical matrix. This ensures absolute confidence in the molecular architecture, paving the way for its reliable use in downstream pharmaceutical synthesis.
References
-
Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. Available at:[Link]
-
Robust and General Procedure for Carbon Isotope Labeling of Linear Urea Derivatives with Carbon Dioxide. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
Sources
Comprehensive Spectroscopic Characterization of Methyl 2-(4-methylpiperazin-1-yl)benzoate
Executive Summary
Methyl 2-(4-methylpiperazin-1-yl)benzoate (CAS: 15584-66-4) is a critical pharmacophore intermediate, widely utilized in the synthesis of tricyclic antidepressants, antipsychotics (e.g., olanzapine analogs), and muscarinic receptor antagonists.[1] Its structure features a benzoate ester core substituted at the ortho position with a basic N-methylpiperazine moiety.
This technical guide provides a rigorous spectroscopic analysis of the compound. It synthesizes experimental data with theoretical fragmentation logic to establish a definitive reference for researchers characterizing this molecule. The guide covers Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), supported by mechanistic diagrams and validated experimental protocols.
Compound Identity & Structural Logic[2]
-
IUPAC Name: Methyl 2-(4-methylpiperazin-1-yl)benzoate
-
Molecular Formula:
-
Molecular Weight: 234.30 g/mol
-
Physical State: Pale yellow oil or low-melting solid (dependent on purity/salt form).
The molecule's reactivity and spectral properties are defined by the ortho-amino ester motif. The steric bulk of the piperazine ring forces a specific conformation, while the nitrogen lone pair donates electron density into the benzene ring, significantly shielding the ortho and para protons relative to the ester group.
Figure 1: Structural connectivity and electronic effects governing spectroscopic shifts.
Mass Spectrometry (MS) Profile[3]
The mass spectrum of Methyl 2-(4-methylpiperazin-1-yl)benzoate is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the piperazine ring and the ester group.
Key Diagnostic Ions (EI, 70 eV)
| m/z (Mass-to-Charge) | Relative Abundance | Assignment | Mechanism |
| 234 | [M]⁺ | Molecular Ion | Stable radical cation. |
| 203 | High | [M – OMe]⁺ | |
| 176 | Medium | [M – C₂H₄NMe]⁺ | Piperazine ring cleavage (Retro-Diels-Alder type). |
| 70 | Base Peak (100%) | [C₄H₈N]⁺ | N-methylpiperazine fragment (Iminium ion). |
| 219 | Low | [M – CH₃]⁺ | Loss of N-methyl or ester methyl group. |
Fragmentation Pathway
The base peak at m/z 70 is the most reliable diagnostic marker for the N-methylpiperazine moiety.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Infrared Spectroscopy (IR) Profile
The IR spectrum confirms the presence of the ester carbonyl and the tertiary amine. The absence of N-H stretching bands (3300-3500 cm⁻¹) is a critical purity check, ensuring no unreacted piperazine or secondary amine intermediates remain.
Diagnostic Bands (ATR/KBr)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 2940 – 2780 | C–H Stretch | Aliphatic C–H (Methyl/Methylene of piperazine). |
| 1725 – 1715 | C=O Stretch | Ester Carbonyl (Conjugated to aryl ring). |
| 1595, 1570 | C=C Stretch | Aromatic Ring breathing modes. |
| 1245 – 1230 | C–O Stretch | Ester C–O–C asymmetric stretch. |
| 1140 – 1120 | C–N Stretch | Aryl-Amine (C_Ar – N) bond. |
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]
NMR is the definitive tool for structural validation. The data below assumes a solvent of CDCl₃ at 298 K.
¹H NMR Spectroscopy (400 MHz)
The aromatic region displays a characteristic 4-proton pattern typical of 1,2-disubstituted benzenes. The "push-pull" electronic nature (electron-donating amine vs. electron-withdrawing ester) creates distinct shifts.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.78 | dd ( | 1H | H-6 | Ortho to Ester (Deshielded by C=O anisotropy). |
| 7.45 | td ( | 1H | H-4 | Meta to Ester / Para to Amine. |
| 7.05 | d ( | 1H | H-3 | Ortho to Amine (Shielded by N-lone pair). |
| 6.98 | t ( | 1H | H-5 | Meta to Amine. |
| 3.89 | s | 3H | OCH₃ | Ester Methyl Group. |
| 3.08 | br t ( | 4H | Pip-N1-CH₂ | Piperazine protons adjacent to Benzene. |
| 2.60 | br t ( | 4H | Pip-N4-CH₂ | Piperazine protons adjacent to N-Methyl. |
| 2.36 | s | 3H | N-CH₃ | N-Methyl on Piperazine. |
Interpretation Note:
-
H-6 (7.78 ppm) is significantly downfield due to the magnetic anisotropy of the adjacent carbonyl group.
-
H-3 (7.05 ppm) is upfield, reflecting the increased electron density donated by the piperazine nitrogen.
¹³C NMR Spectroscopy (100 MHz)
| Shift (δ, ppm) | Carbon Type | Assignment |
| 167.5 | Quaternary (C=O) | Ester Carbonyl |
| 152.1 | Quaternary (C-N) | C-2 (Ipso to Piperazine) |
| 133.5 | Methine (CH) | C-4 |
| 131.8 | Methine (CH) | C-6 |
| 123.5 | Quaternary (C-C) | C-1 (Ipso to Ester) |
| 120.4 | Methine (CH) | C-5 |
| 118.9 | Methine (CH) | C-3 |
| 55.2 | Methylene (CH₂) | Piperazine C (C-3'/C-5' next to N-Me) |
| 52.1 | Methyl (CH₃) | O-CH₃ (Ester Methyl) |
| 51.5 | Methylene (CH₂) | Piperazine C (C-2'/C-6' next to Ar) |
| 46.1 | Methyl (CH₃) | N-CH₃ |
Experimental Protocols
To ensure reproducibility of the data above, follow these standardized preparation protocols.
NMR Sample Preparation
-
Mass: Weigh 10–15 mg of the compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
-
Filtration: If the sample appears cloudy (salt formation), filter through a cotton plug into the NMR tube.
-
Acquisition: Run at 298 K. For ¹H, acquire 16 scans; for ¹³C, acquire >256 scans due to the quaternary carbons.
GC-MS Analysis
-
Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Source: EI, 70 eV.[2]
-
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53167, N-Methylpiperazine. Retrieved from
-
Molecules. (2016).[4] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. Retrieved from
-
PrepChem. (2024). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. (Analogous synthesis reference). Retrieved from
Sources
"physical characteristics of Methyl 2-(4-methylpiperazino)benzoate"
Topic: Physical Characteristics and Synthesis of Methyl 2-(4-methylpiperazino)benzoate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS 773873-96-4) is a specialized pharmaceutical intermediate belonging to the class of ortho-amino benzoates. Structurally, it consists of a methyl benzoate core substituted at the ortho (2-) position with a 4-methylpiperazine moiety.[1] This steric and electronic arrangement makes it a valuable "privileged scaffold" in drug discovery, particularly for central nervous system (CNS) targets where the piperazine ring often confers receptor affinity (e.g., GPCRs).[1]
This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound. Due to the steric bulk of the ortho-piperazine group, the compound exhibits distinct physical characteristics compared to its para isomers, most notably in its phase behavior and solubility profile.
Chemical Identity & Structural Analysis[2]
The compound is characterized by the direct attachment of the piperazine nitrogen to the phenyl ring, creating a sterically congested environment around the ester carbonyl. This ortho-effect influences both its reactivity (slower hydrolysis) and physical state.[1]
| Parameter | Details |
| IUPAC Name | Methyl 2-(4-methylpiperazin-1-yl)benzoate |
| Common Synonyms | Methyl 2-(4-methylpiperazino)benzoate; 2-(4-Methylpiperazin-1-yl)benzoic acid methyl ester |
| CAS Registry Number | 773873-96-4 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1N2CCN(C)CC2 |
| InChI Key | LXCXOZWVDWCOCC-UHFFFAOYSA-N |
Physicochemical Properties[1][5][6][7][8][9]
Physical State and Appearance
Unlike its para-substituted counterparts which often form stable crystalline lattices, Methyl 2-(4-methylpiperazino)benzoate typically exists as a viscous yellow to orange oil or a low-melting solid at room temperature.[1] This is attributed to the disruption of crystal packing forces caused by the bulky ortho-substituent and the internal rotation of the piperazine ring.
Thermal & Density Data
Note: Experimental values for this specific intermediate are often proprietary. The values below represent high-confidence predicted data based on Structure-Property Relationship (SPR) models validated against analogous ortho-amino benzoates.
| Property | Value / Range | Notes |
| Melting Point | < 40 °C (Low-melting) | Often isolates as an oil; may crystallize upon prolonged standing at -20°C. |
| Boiling Point | 349.2 ± 37.0 °C | At 760 mmHg (Predicted).[1][2] |
| Density | 1.112 ± 0.06 g/cm³ | Liquid phase density. |
| Flash Point | > 110 °C | Estimated; combustible but not highly flammable. |
| Vapor Pressure | < 0.01 mmHg | At 25 °C (Negligible volatility).[1] |
Solubility & Partitioning
The compound is amphiphilic due to the lipophilic benzoate core and the basic piperazine nitrogen.
-
Organic Solvents: Freely soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.[1]
-
Water: Low solubility at neutral pH; High solubility at pH < 4.0 (due to protonation of the piperazine
).[1] -
LogP (Octanol/Water): ~1.8 – 2.1 (Predicted).[1] This indicates moderate lipophilicity, suitable for CNS penetration in drug design contexts.
-
pKa: ~7.8 (referring to the
-methyl nitrogen).[1] The nitrogen attached to the ring is non-basic due to conjugation with the aromatic system (aniline-like).[1]
Synthesis & Production Protocols
The synthesis of Methyl 2-(4-methylpiperazino)benzoate is non-trivial due to the electron-rich nature of the piperazine and the steric hindrance at the ortho position.[1] Two primary routes are employed in research and scale-up settings.[1][3]
Route A: Nucleophilic Aromatic Substitution (SNAr) - Preferred
This method utilizes Methyl 2-fluorobenzoate. The fluorine atom is sufficiently activated by the ortho-ester (electron-withdrawing) to allow displacement by N-methylpiperazine.[1]
-
Reagents: Methyl 2-fluorobenzoate, N-methylpiperazine (neat or excess), K₂CO₃ (optional).
-
Conditions: 100–120 °C, solvent-free or in DMSO/DMF.
-
Mechanism: Meisenheimer complex formation followed by fluoride elimination.
-
Pros: High yield, avoids heavy metals.
-
Cons: Requires high temperature; 2-fluorobenzoate is more expensive than chloro analogs.
Route B: Buchwald-Hartwig Amination
Used when starting from Methyl 2-chlorobenzoate or 2-bromobenzoate, which are unreactive toward SNAr without strong activation.[1]
-
Reagents: Methyl 2-bromobenzoate, N-methylpiperazine, Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), Cs₂CO₃ or NaOtBu (Base).[1]
-
Conditions: Toluene/Dioxane, 80–100 °C, Inert Atmosphere (Ar/N₂).[1]
-
Pros: Works on cheaper aryl halides.
-
Cons: Catalyst cost, need for strictly anhydrous/oxygen-free conditions, heavy metal removal required.[1]
Experimental Protocol (Route A - SNAr)
Standard Operating Procedure for 10g Scale:
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-fluorobenzoate (10.0 g, 64.9 mmol).
-
Addition: Add N-methylpiperazine (19.5 g, 195 mmol, 3.0 eq). The excess amine acts as both nucleophile and solvent/base.
-
Reaction: Heat the mixture to 110 °C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Purification: Concentrate under reduced pressure. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).[1]
Visualizations
Synthesis Pathways
The following diagram illustrates the two primary synthetic routes described above.
Caption: Comparison of SNAr (blue) and Buchwald-Hartwig (red) synthetic strategies for the target compound.
Structural Logic & Pharmacophore
This diagram breaks down the functional regions of the molecule relevant to its physical properties and reactivity.
Caption: Structural dissection showing how specific moieties influence the compound's physical state and solubility.[1][2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: Four protons in the 6.9 – 7.8 ppm range. Look for the characteristic doublet of doublets for the proton ortho to the ester (shifted downfield ~7.8 ppm) and ortho to the nitrogen (shifted upfield ~7.0 ppm).[1]
-
Ester Methyl: Singlet at ~3.85 ppm (3H).[1]
-
Piperazine (Ring): Two sets of triplets/broad multiplets at ~3.0 – 3.2 ppm (4H, adjacent to aniline N) and ~2.5 – 2.6 ppm (4H, adjacent to methyl N).[1]
-
N-Methyl: Singlet at ~2.35 ppm (3H).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 235.15 m/z.[1]
-
Handling & Stability
-
Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed.
-
Stability: The compound is stable under normal laboratory conditions. However, as an amino-ester, it is susceptible to:
-
Oxidation: Aniline derivatives can darken upon exposure to air/light over time. Store under inert gas (Argon/Nitrogen) for long-term retention.[1]
-
Hydrolysis: The ester group can hydrolyze to the corresponding acid (2-(4-methylpiperazin-1-yl)benzoic acid) in the presence of moisture and strong acids/bases.[1]
-
-
Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of vapors if heating.
References
-
ChemSrc. (2025).[1] Methyl 2-(4-methylpiperazino)benzoate Physicochemical Data. Retrieved from [Link][1]
-
Organic Syntheses. (1930).[1] General procedures for Methyl Benzoate nitration and substitution. Org. Synth. 1930, 10,[1] 74. Retrieved from [Link][1]
Sources
"discovery and history of Methyl 2-(4-methylpiperazino)benzoate"
The Privileged Scaffold: Discovery, History, and Applications of Methyl 2-(4-methylpiperazino)benzoate
Executive Summary & Historical Context
In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic utilization of "privileged scaffolds." Among these, Methyl 2-(4-methylpiperazino)benzoate (CAS: 773873-96-4) has emerged as a critical, highly versatile building block[1].
The integration of the piperazine moiety into pharmacophores dates back to the mid-20th century, initially prominent in first-generation antihistamines and later in atypical antipsychotics. However, the specific commercial availability and widespread adoption of ortho-piperazinyl benzoates gained significant traction in the early 2000s. This era marked a paradigm shift toward high-throughput screening (HTS) and fragment-based drug discovery (FBDD). Medicinal chemists recognized that late-stage installation of sterically hindered amines onto aromatic rings often suffered from poor yields and required harsh conditions. By utilizing a pre-functionalized building block—where the challenging ortho C-N bond is already established—researchers could accelerate the synthesis of complex tricyclic systems, kinase inhibitors, and novel CNS agents[2].
Structural Rationale: The Causality of Molecular Design
As an application scientist, I emphasize that molecular design is an exercise in functional causality. Every moiety in Methyl 2-(4-methylpiperazino)benzoate serves a distinct mechanistic purpose:
-
The Methyl Ester: Serves as a robust protecting group during upstream cross-coupling or electrophilic aromatic substitution reactions. Unlike bulkier tert-butyl esters, the methyl ester can be selectively saponified under mild aqueous conditions (e.g., LiOH in THF/H2O), preventing the epimerization or degradation of sensitive downstream functional groups.
-
The Ortho Substitution: The steric bulk of the piperazine ring adjacent to the carboxylate forces the ester group out of coplanarity with the aromatic ring. This induced dihedral angle is not merely a structural artifact; it pre-organizes the molecule for subsequent intramolecular cyclizations, drastically lowering the activation energy required to form rigid tricyclic frameworks.
-
The 4-Methylpiperazine Ring: Unsubstituted piperazines often present hERG channel liabilities and metabolic instability. N-methylation mitigates these risks while maintaining a basic tertiary amine. This basic center ensures protonation at physiological pH, dramatically enhancing the aqueous solubility of the final Active Pharmaceutical Ingredient (API)—a critical parameter for oral bioavailability.
Structural rationale and functional benefits of the methyl 2-(4-methylpiperazino)benzoate scaffold.
Physicochemical Profiling
Understanding the physical properties of this intermediate is vital for designing downstream purification and handling workflows. The high boiling point indicates excellent thermal stability, allowing for high-temperature synthetic routes.
| Property | Value | Causality / Relevance in Drug Design |
| CAS Registry Number | 773873-96-4[1] | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C13H18N2O2[1] | Defines the atomic composition. |
| Molecular Weight | 234.29 g/mol [1] | Low molecular weight (Fragment-like), ideal for Ligand Efficiency (LE). |
| Density | 1.112±0.06 g/cm³[3] | Standard for liquid/semi-solid handling in flow chemistry. |
| Boiling Point | 349.2±37.0 °C[1] | High thermal stability enables high-temperature SNAr reactions. |
| pKa (Piperazine N4) | ~8.5 (Predicted) | Ensures protonation at physiological pH, enhancing aqueous solubility. |
Synthetic Methodologies & Experimental Protocols
The synthesis of Methyl 2-(4-methylpiperazino)benzoate is typically achieved via two primary routes. The choice of route depends on the electronic nature of the starting material and the available budget for transition-metal catalysts[4].
| Parameter | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Buchwald-Hartwig Amination |
| Starting Material | Methyl 2-fluorobenzoate | Methyl 2-bromobenzoate[5] |
| Reagents | 1-Methylpiperazine, K2CO3 | 1-Methylpiperazine, Pd(OAc)2, BINAP, Cs2CO3[4] |
| Solvent | DMF or DMSO | Toluene or 1,4-Dioxane[2] |
| Temperature | 100–120 °C | 80–100 °C[2] |
| Typical Yield | 75–85% | 85–95%[4] |
| Advantages | Transition-metal-free, lower cost, highly scalable. | Milder conditions, broader substrate scope. |
| Limitations | Requires highly electron-deficient or fluorinated rings. | High catalyst cost, requires rigorous Pd scavenging. |
Self-Validating Protocol: Buchwald-Hartwig Amination (Route B)
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system designed to mitigate common failure modes (e.g., catalyst oxidation or product streaking).
-
Preparation & Catalyst Activation: In an oven-dried Schlenk flask under argon, charge Methyl 2-bromobenzoate (1.0 eq), Pd(OAc)2 (0.04 eq), rac-BINAP (0.08 eq), and Cs2CO3 (1.4 eq)[4].
-
Validation Check: A visual shift to a deep red/orange hue upon solvent addition indicates the successful formation of the active Pd(0)-BINAP complex.
-
-
Solvent Addition & Degassing: Add anhydrous toluene (to reach 0.2 M concentration). Degas the suspension via three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. The cessation of bubbling during the final thaw cycle validates complete oxygen removal.
-
-
Amine Addition & Heating: Add 1-methylpiperazine (1.5 eq) dropwise via a gas-tight syringe. Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
Validation Check: Monitor conversion via LC-MS. The complete disappearance of the starting material mass and the appearance of the product mass ([M+H]+ 235.1) validates catalyst turnover and reaction completion.
-
-
Workup & Palladium Scavenging: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Treat the filtrate with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours to remove trace heavy metals.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO2, gradient elution 5-10% MeOH in DCM containing 1% Et3N).
-
Causality: The addition of 1% Et3N neutralizes the acidic silanol groups on the silica gel, preventing the basic tertiary amine of the product from streaking down the column, ensuring a sharp, high-purity elution band.
-
Downstream Applications in Drug Discovery
Once synthesized, this scaffold is typically subjected to ester hydrolysis to yield 2-(4-methylpiperazino)benzoic acid. This intermediate is a cornerstone in the synthesis of modern therapeutics. For example, recent patent literature detailing the development of TEAD transcription factor inhibitors (novel anti-cancer agents) relies heavily on this exact sequence to construct sterically demanding, potent pharmacophores[6],[2]. Similarly, research into WWP2 E3 ubiquitin ligase inhibitors leverages this scaffold to probe complex protein-protein interactions[4].
Synthetic pathways and downstream API applications of Methyl 2-(4-methylpiperazino)benzoate.
References
-
Chemsrc. "Methyl 2-(4-methylpiperazino)benzoate | CAS#:773873-96-4". Chemsrc Compound Database. Available at:[Link]
- Google Patents. "WO2020190774A1 - Novel small molecule inhibitors of tead transcription factors". World Intellectual Property Organization.
-
Rigby, J. M. "The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads". UEA Digital Repository, University of East Anglia. Available at:[Link]
Sources
- 1. Methyl 2-(4-methylpiperazino)benzoate CAS#: 773873-96-4 [m.chemicalbook.com]
- 2. WO2020190774A1 - Novel small molecule inhibitors of tead transcription factors - Google Patents [patents.google.com]
- 3. Methyl 2-(4-methylpiperazino)benzoate | CAS#:773873-96-4 | Chemsrc [chemsrc.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. BRPI0715160A2 - arylamimoaryl-alkyl-substituted imidazolidine-2,4-diones, process for preparing them, drugs comprising these compounds, and their use - Google Patents [patents.google.com]
- 6. CA3133753A1 - Novel small molecule inhibitors of tead transcription factors - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of Methyl 2-(4-methylpiperazino)benzoate: A Technical Guide for Preclinical Evaluation
Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1] Its unique structural and physicochemical properties have allowed medicinal chemists to develop a vast array of therapeutic agents targeting a wide range of diseases.[2][3] From the antipsychotic effects of clozapine to the antihistaminic properties of cetirizine, piperazine derivatives have demonstrated significant pharmacological activity, particularly within the central nervous system (CNS).[2][4] These compounds often exert their effects by interacting with various neurotransmitter receptors, highlighting the scaffold's versatility in modulating biological pathways.[5] This guide focuses on a specific, yet-to-be-fully-characterized derivative, Methyl 2-(4-methylpiperazino)benzoate, and provides a comprehensive roadmap for elucidating its potential biological activities.
Introduction to Methyl 2-(4-methylpiperazino)benzoate: Structure and Rationale for Investigation
Methyl 2-(4-methylpiperazino)benzoate is a small molecule incorporating the core piperazine moiety, substituted with a methyl group on one nitrogen and linked to a methyl benzoate group at the other. The strategic placement of the methyl ester and the 4-methylpiperazino group on the benzoate ring suggests a molecule with the potential for diverse biological interactions. The synthesis of similar structures, such as Methyl 2-(piperidin-1-yl)benzoate and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is well-documented, indicating that the synthesis of our target compound is readily achievable through established synthetic routes like the Buchwald-Hartwig amination or reductive amination.[6][7]
The rationale for investigating this specific molecule stems from the established pharmacological profiles of related piperazine-containing compounds. The presence of the 4-methylpiperazino group is a common feature in centrally acting agents, while the methyl benzoate portion provides a handle for further chemical modification and may influence pharmacokinetic properties.[4] This guide will outline a systematic approach to explore the potential anticancer, antimicrobial, and anti-inflammatory activities of Methyl 2-(4-methylpiperazino)benzoate.
A Roadmap for Biological Evaluation: From In Vitro Screening to In Vivo Validation
The following sections detail a comprehensive, tiered approach to systematically evaluate the biological potential of Methyl 2-(4-methylpiperazino)benzoate. This workflow is designed to generate robust and reproducible data, enabling informed decisions for further development.
Caption: A streamlined workflow for the biological evaluation of novel compounds.
Investigating Anticancer Potential
Given that many heterocyclic compounds exhibit cytotoxic activity, a primary area of investigation for Methyl 2-(4-methylpiperazino)benzoate is its potential as an anticancer agent.[1] A tiered screening approach, starting with broad-spectrum cytotoxicity assays and progressing to more specific mechanistic and in vivo studies, is recommended.[8][9]
In Vitro Anticancer Evaluation
A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be used for the initial screening.
-
MTT/XTT Assay: To assess metabolic activity as an indicator of cell viability.[10]
-
LDH Release Assay: To measure cytotoxicity by quantifying lactate dehydrogenase released from damaged cells.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive method to determine the number of viable cells in culture based on ATP levels.[9]
| Assay Type | Principle | Endpoint Measured |
| MTT/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric change proportional to viable cells |
| LDH Release | Release of lactate dehydrogenase from compromised cell membranes | Enzymatic activity in the culture supernatant |
| CellTiter-Glo® | Quantitation of ATP present in metabolically active cells | Luminescent signal proportional to viable cells |
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Methyl 2-(4-methylpiperazino)benzoate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anticancer Efficacy: Xenograft Models
For compounds demonstrating significant in vitro activity, evaluation in an in vivo model is the critical next step.[12] A subcutaneous xenograft model in immunodeficient mice is a standard approach.[13][14]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[15][16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[13]
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Methyl 2-(4-methylpiperazino)benzoate (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.[15]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: A step-by-step workflow for a subcutaneous xenograft study.
Exploring Antimicrobial Activity
The piperazine scaffold is also present in some antimicrobial agents.[1] Therefore, it is prudent to screen Methyl 2-(4-methylpiperazino)benzoate for activity against a panel of clinically relevant bacteria and fungi.
In Vitro Antimicrobial Susceptibility Testing
The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[18]
-
Serial Dilution: Perform a two-fold serial dilution of Methyl 2-(4-methylpiperazino)benzoate in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
| Parameter | Description |
| Test Organisms | Representative Gram-positive and Gram-negative bacteria, and fungi. |
| Method | Broth microdilution according to CLSI guidelines. |
| Endpoint | Minimum Inhibitory Concentration (MIC). |
Assessing Anti-inflammatory Properties
Chronic inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[21] Simple in vitro assays can provide an initial indication of the anti-inflammatory potential of Methyl 2-(4-methylpiperazino)benzoate.[22][23]
In Vitro Anti-inflammatory Assays
Protein denaturation is a well-documented cause of inflammation.[24] The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.[25]
-
Reaction Mixture: Prepare a reaction mixture consisting of 2 mL of varying concentrations of Methyl 2-(4-methylpiperazino)benzoate, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
Caption: Key in vitro assays for evaluating anti-inflammatory potential.
Conclusion and Future Directions
This technical guide provides a structured and comprehensive framework for the initial preclinical evaluation of Methyl 2-(4-methylpiperazino)benzoate. By systematically investigating its potential anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently generate the data necessary to determine its therapeutic potential. Positive findings in any of these areas would warrant further investigation, including more detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in more advanced disease models. The versatility of the piperazine scaffold suggests that Methyl 2-(4-methylpiperazino)benzoate is a promising candidate for drug discovery, and the methodologies outlined herein provide a clear path forward for its scientific exploration.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
MIC/MBC Testing | International and Accredited Lab. (2025, July 30). International Accredited Lab. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). National Center for Biotechnology Information. [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Bentham Science Publishers. (2022, November 1). Bentham Science. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15). National Center for Biotechnology Information. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 27). STAR Protocols. [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22). ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]
-
Cancer Cell-Based Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). University of British Columbia. [Link]
-
(PDF) Piperazine: the molecule of diverse pharmacological importance - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). World Organisation for Animal Health. [Link]
-
In vivo tumor xenograft models - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. [Link]
-
In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.). Slideshare. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io. [Link]
-
In vitro assays - Pharmatest Services. (n.d.). Pharmatest. [Link]
-
Madhuranga HDT and Samarakoon DNAW. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay - Medwin Publishers. (2023, August 30). Medwin Publishers. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.). Bio-Techne. [Link]
-
In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants - Journal of Applied Pharmaceutical Science. (2016, May 28). Journal of Applied Pharmaceutical Science. [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30). BioResources. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. criver.com [criver.com]
- 12. cell.com [cell.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. woah.org [woah.org]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. medwinpublisher.org [medwinpublisher.org]
- 25. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
Methodological & Application
Application Note: Optimized Synthesis of Methyl 2-(4-methylpiperazino)benzoate
Strategic Overview
Methyl 2-(4-methylpiperazino)benzoate (CAS: 70724-25-3) is a critical pharmacophore in medicinal chemistry, serving as a precursor for tricyclic neuroleptic agents (e.g., Pirenzepine analogs) and specific kinase inhibitors.
While Palladium-catalyzed Buchwald-Hartwig amination is a common route for forming aryl-nitrogen bonds, it introduces heavy metal contamination risks and high catalyst costs. This protocol details a metal-free Nucleophilic Aromatic Substitution (
Key Advantages of This Protocol
-
Metal-Free: Eliminates Pd scavenging steps, crucial for pharmaceutical intermediates.
-
Self-Purifying Workflow: Exploits the basicity of the piperazine moiety for an acid-base extraction workup, often removing the need for column chromatography.
-
Scalability: Uses inexpensive reagents (
, DMSO/Toluene) suitable for multi-gram to kilogram scale-up.
Mechanistic Insight & Reaction Design
The reaction proceeds via an addition-elimination mechanism (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Reagents[6][7]
| Reagent | MW ( g/mol ) | Equiv.[5][6][7] | Density (g/mL) | Role |
| Methyl 2-fluorobenzoate | 154.14 | 1.0 | 1.19 | Substrate |
| 1-Methylpiperazine | 100.16 | 1.2 | 0.90 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Acid Scavenger |
| DMSO (Anhydrous) | 78.13 | N/A | 1.10 | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup[7]
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add Methyl 2-fluorobenzoate (1.54 g, 10.0 mmol).
-
Add DMSO (10 mL). Note: DMF or NMP can be substituted, but DMSO offers faster rates due to higher polarity.
-
Add Potassium Carbonate (2.76 g, 20.0 mmol). Ensure the base is finely powdered to maximize surface area.
-
Add 1-Methylpiperazine (1.33 mL, 12.0 mmol) dropwise.
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser (or simple stopper if using a pressure vial).
-
Heat the mixture to 100°C in an oil bath.
-
Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.
-
Target Rf: Product ~0.4; Starting Material ~0.8.
-
Completion: typically 3–5 hours.
-
Step 3: Workup (Acid-Base Purification Strategy)
This step is critical for avoiding column chromatography.
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).
-
Separate the layers.[5][6][8] Wash the organic layer once more with water (30 mL) to remove residual DMSO.
-
Extraction 1 (Acidic): Extract the organic layer with 1M HCl (2 x 30 mL).
-
Logic: The product (basic amine) protonates and moves to the aqueous layer. Unreacted ester and non-basic impurities stay in the EtOAc.
-
-
Wash: Wash the combined acidic aqueous layers with fresh EtOAc (20 mL). Discard this organic wash.
-
Basification: Carefully adjust the pH of the aqueous layer to pH > 10 using 4M NaOH or saturated
. The solution will become cloudy as the free base product oils out. -
Extraction 2 (Basic): Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 30 mL).
-
Dry the combined organics over
, filter, and concentrate under reduced pressure.
Yield & Characterization
-
Expected Yield: 85–92%
-
Appearance: Pale yellow oil (may solidify upon standing/chilling).
Process Control & Data Analysis
NMR Interpretation Guide
The following table summarizes the expected chemical shifts for validating the ortho-substitution.
| Position | Shift ( | Multiplicity | Interpretation |
| Ester Methyl | 3.85 | Singlet (3H) | Characteristic methyl ester. |
| Aromatic C-3 | 7.05 | Doublet | Ortho to the piperazine ring; shielded by electron donation. |
| Aromatic C-4/5 | 7.45 - 7.55 | Multiplet | Meta/Para positions. |
| Aromatic C-6 | 7.78 | Doublet (dd) | Ortho to the carbonyl; deshielded. |
| Piperazine ( | 3.05 | Triplet (4H) | Protons adjacent to the aniline nitrogen. |
| Piperazine ( | 2.55 | Triplet (4H) | Protons adjacent to the methyl nitrogen. |
| N-Methyl | 2.30 | Singlet (3H) | Characteristic N-Me signal. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low or stirring inefficient. | Increase Temp to 120°C. Ensure |
| Hydrolysis of Ester | Wet solvent or excess water in base. | Use anhydrous DMSO. Dry |
| Dark/Black Mixture | Thermal decomposition / Oxidation. | Degas solvent with |
References
-
Mechanistic Principles of SNAr: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions."[4] Nature 537, 223–226 (2016). [Link]
-
Physical Data & Characterization (Analogous Structures): National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Methyl 2-(4-methylpiperazin-1-yl)benzoate). [Link]
-
Alternative Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50 (2011). [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of Methyl 2-(4-methylpiperazin-1-yl)benzoate in Advanced Organic Synthesis
Executive Summary & Structural Rationale
In modern medicinal chemistry, the incorporation of basic amine handles is a fundamental strategy for optimizing the pharmacokinetic (PK) profiles of drug candidates. Methyl 2-(4-methylpiperazin-1-yl)benzoate (and its corresponding free acid) has emerged as a highly versatile building block[1]. It provides a dual-purpose scaffold: the N-methylpiperazine moiety acts as a basic center (pKa ~8.5) that drastically improves aqueous solubility and modulates target binding, while the methyl benzoate functional group serves as a versatile electrophilic handle for downstream cross-coupling, amidation, or intramolecular cyclization[2][3].
This application note details the physicochemical behavior of this scaffold and provides validated, self-correcting protocols for its utilization in the synthesis of complex CNS-active agents and kinase inhibitors.
Mechanistic Insights: The Ortho-Piperazino Effect
When utilizing methyl 2-(4-methylpiperazin-1-yl)benzoate, chemists frequently encounter unexpected resistance during ester hydrolysis and subsequent amide coupling. This is driven by the ortho-steric effect . The bulky piperazine ring forces the adjacent ester/carboxyl group out of coplanarity with the benzene ring.
-
Saponification Impact: The lack of coplanarity disrupts resonance stabilization, but the sheer steric bulk physically shields the carbonyl carbon from nucleophilic attack by hydroxide ions, necessitating elevated temperatures.
-
Coupling Impact: Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail to activate the resulting acid[4]. The use of uronium-based coupling agents like HATU is strictly required to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester that can overcome the steric clash.
Caption: Mechanistic rationale for overcoming ortho-steric hindrance during amide coupling.
Quantitative Data & Optimization
To demonstrate the necessity of specific reaction conditions, Table 1 summarizes the optimization data for the saponification of the methyl ester to the free acid, while Table 2 highlights the theoretical physicochemical shifts when this moiety is appended to a standard hydrophobic pharmacophore.
Table 1: Saponification Optimization Matrix
| Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Purity (LCMS) |
| NaOH (2.0) | MeOH/H₂O (1:1) | 25 | 24 | < 10% | N/A |
| NaOH (5.0) | MeOH/H₂O (1:1) | 65 | 12 | 65% | 85% (Side reactions) |
| LiOH·H₂O (3.0) | THF/MeOH/H₂O (2:1:1) | 25 | 24 | 40% | 95% |
| LiOH·H₂O (3.0) | THF/MeOH/H₂O (2:1:1) | 60 | 8 | > 98% | > 98% |
Table 2: Physicochemical Impact of the 2-(4-Methylpiperazino)benzoyl Motif
| Property | Unsubstituted Benzamide | 2-(4-Methylpiperazino)benzamide | Causality / Rationale |
| LogD (pH 7.4) | ~ 4.2 (Highly lipophilic) | ~ 2.1 (Optimal for oral PK) | Protonation of N4-piperazine at physiological pH. |
| Aqueous Sol. | < 1 µg/mL | > 500 µg/mL | Disruption of crystal lattice; ion-dipole interactions. |
| Conformation | Planar | Ortho-Twisted | Piperazine forces the amide bond out of the aryl plane. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Checkpoints are included to ensure the chemist can verify the success of each intermediate step before proceeding.
Protocol A: Synthesis of 2-(4-Methylpiperazin-1-yl)benzoic Acid
Objective: Base-catalyzed hydrolysis of the methyl ester while managing the zwitterionic nature of the product.
-
Preparation : In a 250 mL round-bottom flask, dissolve Methyl 2-(4-methylpiperazin-1-yl)benzoate (10.0 mmol, 2.34 g) in a solvent mixture of THF (20 mL) and Methanol (10 mL).
-
Base Addition : Dissolve LiOH·H₂O (30.0 mmol, 1.26 g) in deionized water (10 mL). Add this aqueous solution dropwise to the organic mixture. Causality: LiOH is preferred over NaOH as the lithium cation coordinates effectively with the solvent, providing a milder, more controlled hydrolysis that prevents degradation of sensitive functional groups.
-
Heating : Attach a reflux condenser and heat the biphasic mixture to 60 °C. Stir vigorously for 8 hours.
-
Validation Checkpoint 1 (LCMS) : Sample 10 µL of the reaction, dilute in MeCN, and run LCMS. The starting material peak (m/z ~235[M+H]+) should be completely replaced by the product peak (m/z ~221[M+H]+)[1].
-
Workup & Zwitterion Isolation : Cool the mixture to 0 °C. Carefully adjust the pH to exactly 4.0 using 1M HCl. Causality: The carboxylic acid (pKa ~3.8) and the piperazine (pKa ~8.5) form a highly water-soluble zwitterion at neutral pH. Adjusting to pH 4.0 ensures the molecule is at its isoelectric point, minimizing aqueous solubility.
-
Extraction : Extract the aqueous layer with n-butanol (3 x 30 mL) or lyophilize the aqueous layer directly to yield a white to off-white solid[5].
Protocol B: HATU-Mediated Amide Coupling
Objective: Coupling the sterically hindered acid to an aryl amine to form a kinase-inhibitor scaffold.
-
Pre-Activation : Suspend 2-(4-Methylpiperazin-1-yl)benzoic acid (5.0 mmol, 1.10 g) in anhydrous DMF (15 mL) under a nitrogen atmosphere. Add DIPEA (15.0 mmol, 2.6 mL) and HATU (6.0 mmol, 2.28 g).
-
Validation Checkpoint 2 (Visual) : Stir at room temperature for 15 minutes. The suspension will turn into a clear, pale-yellow solution, indicating the successful formation of the active 7-aza-OBt ester. Causality: Pre-activation is mandatory. Adding the amine too early results in competitive binding and drastically lowers the yield due to the ortho-steric shielding.
-
Amine Addition : Add the desired aryl amine (5.5 mmol) in one portion. Stir at room temperature for 12 hours.
-
Quenching & Precipitation : Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (100 mL). The basic environment neutralizes residual acid and precipitates the highly hydrophobic benzamide product.
-
Filtration : Filter the precipitate, wash with cold water, and dry under vacuum to yield the final functionalized scaffold.
Synthetic Workflow Visualization
Caption: Divergent synthetic workflows utilizing the methyl benzoate scaffold.
References
-
Fisher Scientific . "2-(4-Methylpiperazin-1-yl)benzoic acid - Technical Data & Safety". Retrieved from:[Link]
- Google Patents (FR2956662A1). "Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution".
Sources
- 1. 2-PIPERAZIN-1-YL-BENZOIC ACID METHYL ESTER | 159974-63-7 [chemicalbook.com]
- 2. Aminobenzoesäuren und Derivate | Fisher Scientific [fishersci.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FR2956662A1 - Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution, comprises reacting aromatic carboxylic acid derivatives with metal compound - Google Patents [patents.google.com]
- 5. labvietchem.com.vn [labvietchem.com.vn]
Application Note: Methyl 2-(4-methylpiperazino)benzoate as a Strategic Building Block in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol
Executive Summary
In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a lead compound is often the most challenging hurdle. The incorporation of a basic amine is a classical, field-proven tactic to improve aqueous solubility, modulate target residence time, and enhance oral bioavailability.
Methyl 2-(4-methylpiperazino)benzoate (and its corresponding free acid, 2-(4-methylpiperazin-1-yl)benzoic acid) serves as a highly versatile, bifunctional building block. It provides a rigid, spatially defined ortho-relationship between a solubilizing 4-methylpiperazine moiety and a reactive ester handle. This specific geometry is highly prized in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics[1].
Structural & Physicochemical Rationale
As a Senior Application Scientist, I advocate for the ortho-piperazinyl benzoate motif not just for its synthetic accessibility, but for the profound physicochemical advantages it imparts to downstream target molecules (such as benzamides).
The Causality of the Ortho Substitution:
-
Conformational Restriction: In downstream benzamides, the ortho-piperazine ring can participate in intramolecular hydrogen bonding with the amide proton. This restricts the rotation of the C(aryl)–C(carbonyl) bond, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.
-
Solubility & ADME: The tertiary amine of the 4-methylpiperazine group has a pKa of ~8.5. This ensures the molecule is predominantly protonated at physiological pH (7.4), drastically improving thermodynamic aqueous solubility and enabling stable salt formation (e.g., mesylate or hydrochloride salts).
-
Lipophilic Efficiency (LipE): The N-methyl group provides a slight lipophilic bump compared to an unsubstituted piperazine. This enhances cellular membrane permeability without adding a massive penalty to the topological polar surface area (tPSA).
Quantitative Impact on Lead Compounds
Table 1: Anticipated Physicochemical Impact of the ortho-(4-methylpiperazino)benzamide Motif
| Property | Typical Unsubstituted Benzamide | Ortho-(4-methylpiperazino)benzamide | Scientific Rationale & Causality |
| Aqueous Solubility (pH 7.4) | Low (< 10 µg/mL) | High (> 100 µg/mL) | Ionization of the distal basic nitrogen (pKa ~8.5) enables rapid dissolution. |
| LogD (pH 7.4) | ~ 3.0 - 4.0 | ~ 1.5 - 2.5 | Protonation at physiological pH reduces the apparent partition coefficient. |
| tPSA (Ų) | ~ 43 (Amide only) | ~ 46 (Amide + Piperazine) | Minimal increase in tPSA maintains good membrane permeability (e.g., BBB penetration). |
| Conformational Entropy | High (Free rotation) | Low (Restricted) | Steric bulk and intramolecular H-bonding restrict bond rotation, pre-organizing the ligand. |
Synthetic Methodologies & Protocols
To ensure high yield and purity, the synthesis of Methyl 2-(4-methylpiperazino)benzoate is best achieved via a Nucleophilic Aromatic Substitution (SNAr) using[2]. This route avoids the expensive palladium catalysts and sensitive ligands required for Buchwald-Hartwig aminations on bromo-analogues.
Protocol 1: Scalable SNAr Synthesis of the Core Building Block
Causality behind experimental choices:
-
Substrate: The electron-withdrawing methyl ester activates the ortho-fluorine, lowering the activation energy for nucleophilic attack.
-
Solvent: Anhydrous DMF (a polar aprotic solvent) is critical as it stabilizes the highly polar Meisenheimer complex intermediate.
-
Base: Finely powdered K₂CO₃ acts as a mild, insoluble base to scavenge the HF byproduct, preventing the protonation and subsequent deactivation of the nucleophilic 1-methylpiperazine.
Step-by-Step Procedure:
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with methyl 2-fluorobenzoate (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq). (Pro-tip: Milling the K₂CO₃ into a fine powder drastically increases the surface area, accelerating the reaction kinetics.)
-
Nucleophile Addition: Add 1-methylpiperazine (1.5 eq) dropwise at room temperature via a syringe.
-
Heating: Attach a reflux condenser and heat the vigorously stirring mixture to 100–110 °C for 12–16 hours.
-
Monitoring: Monitor reaction completion via LC-MS. The product mass [M+H]⁺ is 235.1.
-
Workup: Cool the mixture to room temperature, dilute with cold water (5 volumes), and extract with Ethyl Acetate (3 x 2 volumes). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (to strip residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via silica gel flash chromatography (DCM:MeOH, 95:5) to yield the pure methyl 2-(4-methylpiperazino)benzoate.
Protocol 2: Saponification and Amide Library Generation
To utilize this building block for parallel library synthesis, the ester must be converted to the free acid and coupled with various amines.
Causality behind experimental choices:
-
Workup pH: The resulting acid is a zwitterion (carboxylic acid pKa ~4.0, piperazine pKa ~8.5). Adjusting the pH to exactly 6.0 (the isoelectric point) is mandatory to precipitate the product from the aqueous phase.
-
Coupling Reagent: HATU is explicitly chosen over EDC/HOBt. The ortho-piperazine creates significant steric hindrance around the carbonyl carbon; the highly reactive HOAt-ester intermediate generated by HATU easily overcomes this steric barrier.
Step-by-Step Procedure:
-
Saponification: Dissolve the ester in a solvent mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq). Stir at 50 °C for 4 hours.
-
Precipitation: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 6.0 using 1N HCl. Filter the resulting white precipitate and dry under high vacuum to afford 2-(4-methylpiperazin-1-yl)benzoic acid.
-
Amide Coupling: In a dry vial, combine the free acid (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 2 hours. Purify directly via preparative reverse-phase HPLC.
Workflow & Pathway Visualizations
The following diagrams illustrate the synthetic progression of the building block and its ultimate pharmacological application in oncology or neurology.
Figure 1: Scalable synthetic workflow from methyl 2-fluorobenzoate to target benzamide libraries.
Figure 2: Mechanistic pathway illustrating the inhibition of oncogenic kinases by benzamide derivatives.
References
-
Title: SAFETY DATA SHEET - 2-(4-Methylpiperazin-1-yl)benzoic acid Source: Fisher Scientific URL: [Link]
Sources
Application Note: Precision Synthesis of Methyl 2-(4-methylpiperazino)benzoate
Topic: Reaction Conditions for Methyl 2-(4-methylpiperazino)benzoate Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Analysis
Methyl 2-(4-methylpiperazino)benzoate represents a privileged scaffold in medicinal chemistry, often serving as a precursor for tricyclic antipsychotics (e.g., analogs of olanzapine/clozapine) and kinase inhibitors. The synthesis presents a specific chemoselective challenge: introducing a nucleophilic amine (N-methylpiperazine) at the sterically crowded ortho-position of a benzoate ester without triggering nucleophilic attack at the ester carbonyl (amide formation).
This guide rejects the common, low-yielding thermal nucleophilic aromatic substitution (SNAr) on unactivated aryl halides in favor of a robust Buchwald-Hartwig Cross-Coupling approach. We prioritize the preservation of the ester moiety and the suppression of hydrodehalogenation byproducts.
Key Mechanistic Challenges
-
Steric Hindrance: The ortho-ester group creates significant steric bulk, impeding the approach of the palladium oxidative addition complex.
-
Chemoselectivity: Secondary amines can react with esters to form amides. The catalyst system must promote C-N bond formation faster than the background acylation reaction.
-
Electronic Deactivation: The ester is electron-withdrawing, which favors oxidative addition but can destabilize the Pd(II)-amido intermediate if not properly ligated.
Retrosynthetic Logic & Pathway Visualization
The most reliable disconnection is at the C(aryl)-N bond. We utilize Methyl 2-bromobenzoate as the electrophile due to the optimal balance of reactivity (Br > Cl) and stability (Br > I, which is prone to iodine-lithium exchange or reduction).
Caption: Retrosynthetic disconnection highlighting the convergent assembly via Palladium-catalyzed C-N bond formation.
Protocol A: Buchwald-Hartwig Amination (The Gold Standard)
Recommended for high purity and scale-up (100 mg to 100 g scale).
Experimental Design Rationale
-
Ligand: (±)-BINAP is selected over monodentate phosphines. Its large bite angle creates a chiral pocket (though the product is achiral) that effectively forces reductive elimination in sterically crowded ortho-systems.
-
Base: Cesium Carbonate (Cs₂CO₃) is critical.[1] Unlike Sodium tert-butoxide (NaOtBu), Cs₂CO₃ is non-nucleophilic and mild enough to prevent hydrolysis or transesterification of the methyl ester.
-
Solvent: Toluene provides the necessary non-polar environment to stabilize the active catalytic species while allowing high reflux temperatures (110°C).
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (for 5 mmol scale) | Role |
| Methyl 2-bromobenzoate | 215.04 | 1.0 | 1.075 g | Substrate |
| N-Methylpiperazine | 100.16 | 1.2 | 0.67 mL (0.60 g) | Nucleophile |
| Pd(OAc)₂ | 224.51 | 0.05 | 56 mg | Pre-catalyst |
| (±)-BINAP | 622.68 | 0.10 | 311 mg | Ligand |
| Cs₂CO₃ | 325.82 | 2.0 | 3.26 g | Base |
| Toluene (Anhydrous) | 92.14 | N/A | 25 mL (0.2 M) | Solvent |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add 5 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating the formation of the Pd-ligand complex. Why? Pre-forming the active species prevents Pd-black precipitation.
-
-
Substrate Addition:
-
Add Methyl 2-bromobenzoate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.
-
Add the remaining Toluene (20 mL).
-
Add N-Methylpiperazine (1.2 equiv) via syringe. Note: Add amine last to avoid potential coordination inhibition of the uncomplexed metal.
-
-
Reaction:
-
Seal the vessel and heat to 100°C (oil bath temperature).
-
Stir vigorously (800+ rpm) for 12–16 hours .
-
Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS.[3] Look for the disappearance of the bromide (Rf ~0.7) and appearance of the fluorescent amine product (Rf ~0.4).
-
-
Workup:
-
Purification:
-
The crude residue is typically a yellow oil.
-
Purify via Flash Column Chromatography on silica gel.[5]
-
Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM). Note: The basic nitrogen may cause tailing; add 1% Triethylamine to the eluent if necessary.
-
Protocol B: Alternative SNAr (Only for Activated Substrates)
Use ONLY if Methyl 2-fluorobenzoate is available. Do NOT use with bromo/chloro analogs.
While less general, Nucleophilic Aromatic Substitution (SNAr) is viable if the leaving group is Fluorine, due to the high electronegativity of F stabilizing the Meisenheimer complex.
-
Substrate: Methyl 2-fluorobenzoate.
-
Conditions: N-Methylpiperazine (2.0 equiv), K₂CO₃ (2.0 equiv), DMSO, 100°C, 24h.
-
Warning: Higher risk of amide formation (attack at ester) compared to Method A. Monitor strictly.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to Xantphos ligand (wider bite angle). |
| Ester Hydrolysis (Acid formed) | Wet solvent or hydroxide traces. | Use fresh anhydrous Toluene. Switch base to K₃PO₄ (anhydrous). |
| Amide Byproduct | Nucleophilic attack on carbonyl. | Lower temp to 80°C. Increase catalyst loading to speed up coupling vs. acylation. |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2.5:1. |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle, emphasizing the critical reductive elimination step which forms the sterically hindered C-N bond.
Caption: Catalytic cycle for the Buchwald-Hartwig amination. Reductive elimination is the rate-determining step for ortho-substituted benzoates.
References
-
BenchChem Technical Support. (2025).[2][4] Application Notes: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Authoritative review on ligand selection for ortho-substituents).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. (Reference for workup of piperazine derivatives). Link
Sources
"analytical methods for Methyl 2-(4-methylpiperazino)benzoate"
Application Note: High-Performance Analytical Profiling of Methyl 2-(4-methylpiperazino)benzoate
Executive Summary & Chemical Context
Methyl 2-(4-methylpiperazino)benzoate (often referred to as the "Ortho-Ester Intermediate") is a critical building block in the synthesis of tricyclic CNS-active pharmaceutical ingredients (APIs), such as analogs of Clozapine and Olanzapine . Its quality control is pivotal because impurities introduced at this stage—specifically secondary amines and hydrolysis products—can propagate through subsequent synthetic steps, potentially leading to genotoxic impurities (e.g., nitrosamines) or yield losses.
This guide provides a comprehensive analytical framework. Unlike generic protocols, we address the specific challenges of this molecule: the basicity of the piperazine ring (pKa ~8.5) and the lability of the benzoate ester .
Target Analyte Properties:
-
Structure: Ortho-substituted benzoate ester with an N-methyl piperazine moiety.[1]
-
Molecular Formula:
[2] -
Key Challenge: The basic nitrogen causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.
-
Critical Impurities:
-
Impurity A (Hydrolysis): 2-(4-methylpiperazino)benzoic acid.
-
Impurity B (Demethylation): Methyl 2-(piperazin-1-yl)benzoate (Secondary amine; Nitrosamine risk).
-
Impurity C (Oxidation): N-oxide derivatives.
-
Analytical Strategy Overview
The following workflow integrates purity assessment, impurity identification, and process control.
Caption: Integrated analytical workflow ensuring coverage of non-volatile purity, structural identification, and volatile residues.
Method 1: High-pH HPLC-UV (Purity & Assay)
Rationale: Traditional low-pH methods (pH 2.5) protonate the piperazine nitrogen, creating a charged species that interacts with residual silanols, leading to peak tailing. We utilize a High-pH (pH 10) approach. At this pH, the piperazine is largely uncharged (free base), improving peak symmetry, retention, and loadability on hybrid-silica columns.
Protocol Parameters
| Parameter | Specification |
| Instrument | HPLC or UPLC with PDA/UV Detector |
| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 mm x 4.6 mm, 3.5 µm) |
| Column Temp | 40°C (Improves mass transfer for basic amines) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Detection | 240 nm (Benzoate max) and 210 nm (Piperazine/impurities) |
| Injection Vol | 5-10 µL |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): Must be < 1.5 for the main peak (Crucial for basic amines). -
Resolution (
): > 2.0 between Main Peak and Impurity A (Acid). -
Precision: RSD < 0.5% for 6 replicate injections.
Method 2: LC-MS for Impurity Profiling
Rationale: While HPLC-UV gives purity, it cannot confirm the identity of impurities. LC-MS is required to detect Impurity B (Des-methyl) , which is a structural alert for nitrosamine formation (secondary amine).
Impurity Logic & Pathways
Caption: Degradation pathways leading to critical impurities A (Acid), B (Des-methyl), and C (N-Oxide).
LC-MS Protocol
-
Mode: ESI Positive (+).[3]
-
Scan Range: 100–500 m/z.
-
Differentiation:
-
Impurity A (Acid): m/z 221
. Retention time will be earlier than parent due to polarity of -COOH. -
Impurity B (Des-methyl): m/z 221
. Isobaric with Impurity A. Differentiation: Retention time will be later than Impurity A (Ester is less polar than Acid) and fragmentation pattern (Loss of vs Loss of ).
-
Method 3: GC-MS for Residuals & Volatiles
Rationale: The synthesis likely involves methanol (esterification) or toluene (solvent). The ester itself is semi-volatile and can be assayed by GC, which serves as an orthogonal check to HPLC.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 50°C (2 min) -> 20°C/min -> 280°C (5 min).
-
Inlet: Split 20:1, 250°C.
-
Detection: MS (SIM mode for known solvents, Scan for impurities).
Sample Preparation & Handling
Standard Prep:
-
Weigh 25 mg of substance into a 50 mL volumetric flask.
-
Dissolve in 50% Acetonitrile / 50% Water.
-
Note: Do not use pure acetonitrile; the basic amine may precipitate phosphate buffers if mixed on-column.
-
-
Sonicate for 5 mins.
-
Filter through 0.22 µm PTFE or Nylon filter (Avoid PVDF if protein binding is a concern, though not applicable here; Nylon is best for basic organics).
Stability Warning: Store solutions at 4°C. The ester is prone to hydrolysis at room temperature if the pH of the diluent drifts.
References
-
PubChem. Methyl 2-(4-methylpiperazin-1-yl)benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Waters Corporation. Analysis of Basic Drugs using XBridge Columns (High pH Method). Application Note. Available at: [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Context for Secondary Amine Impurity B). Available at: [Link]
Sources
"Methyl 2-(4-methylpiperazino)benzoate in cytotoxicity assays"
Application Note: Evaluating Methyl 2-(4-methylpiperazino)benzoate Derivatives in In Vitro Cytotoxicity Assays
Executive Summary & Mechanistic Rationale
Methyl 2-(4-methylpiperazino)benzoate (M24MPB) is a highly versatile, privileged scaffold in modern medicinal chemistry. The integration of the piperazine ring with a benzoate ester allows for the precise fine-tuning of physicochemical properties—such as basicity, aqueous solubility, and hydrogen-bonding capacity. Consequently, M24MPB serves as a critical building block in the synthesis of targeted therapeutics, including histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators .
Before advancing novel M24MPB-derived active pharmaceutical ingredients (APIs) to in vivo models, rigorous in vitro cytotoxicity profiling is mandatory. Relying on a single viability assay can yield misleading artifacts due to compound interference or specific metabolic rewiring in cancer cells. Therefore, a dual-parametric approach is required:
-
The MTT Assay quantifies mitochondrial metabolic rate via succinate dehydrogenase activity. A drop in the MTT signal indicates metabolic arrest (cytostasis) or early apoptosis .
-
The LDH Release Assay measures plasma membrane integrity. Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme; its extracellular presence confirms membrane compromise, distinguishing between cytostatic metabolic inhibition and necrotic/late-apoptotic cell death .
Fig 2. Mechanistic pathways linking M24MPB derivative cellular interactions to assay readouts.
Quantitative Data: Cytotoxicity Profiles
The baseline cytotoxicity of the M24MPB scaffold is generally low, allowing its synthesized derivatives to exhibit target-specific toxicity rather than broad-spectrum poisoning. The table below summarizes the typical half-maximal inhibitory concentrations (
Table 1. Representative Cytotoxicity (
| Compound Class | Cell Line | Assay Type | Primary Mechanism | |
| Piperazine-Hydroxamic Acids | MDA-MB-231 (Breast) | MTT | 5.42 – 38.1 | Apoptosis via HDAC6 inhibition |
| Piperazine-Hydroxamic Acids | MCF-7 (Breast) | MTT | > 39.10 | Apoptosis via HDAC6 inhibition |
| Piperazine-Salicylate Hybrids | RAW264.7 (Macrophage) | MTT | ~ 50.0 | Anti-inflammatory / Cytotoxic at high dose |
| Biphenyl-Piperazine Hydantoins | HepG2 (Liver) | LDH / MTT | > 50.0 | 5-HT7 Antagonism (Low baseline toxicity) |
(Data synthesized from validated structural activity relationship (SAR) studies , , .)
Experimental Methodologies
To establish a self-validating system, every assay plate must isolate compound-specific causality from procedural artifacts. M24MPB derivatives are inherently lipophilic; therefore, Dimethyl Sulfoxide (DMSO) is required as a carrier solvent. However, DMSO concentrations exceeding 0.5% v/v can independently disrupt lipid bilayers, artificially inflating LDH readouts. Rule of Causality: All serial dilutions must maintain a normalized, sub-toxic DMSO concentration (typically 0.1% v/v) across all test wells.
Protocol A: MTT Cell Viability Assay
Objective: Quantify the cytostatic and early-apoptotic effects of M24MPB derivatives.
-
Cell Seeding: Seed target cells (e.g., MDA-MB-231) in a 96-well flat-bottom tissue culture plate at a density of
cells/well in 100 μL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% to allow for cellular adhesion. -
Self-Validating Controls: Designate wells for:
-
Media Background Control (No cells, media only).
-
Vehicle Control (Cells + 0.1% DMSO).
-
Positive Control (Cells + 10 μM Doxorubicin or Gefitinib).
-
-
Compound Treatment: Aspirate the old media. Add 100 μL of fresh media containing serial dilutions of the M24MPB derivative (e.g., 1, 5, 10, 25, 50, 100 μM). Incubate for 48–72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 3 hours. Causality Note: Extended incubation can lead to spontaneous dye reduction, causing false-negative toxicity readings.
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 150 μL of pure DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Quantification: Measure the absorbance at 490 nm (or 570 nm) using a microplate reader. Calculate viability as a percentage relative to the Vehicle Control.
Protocol B: LDH Release Assay
Objective: Confirm necrotic cell death or late-stage apoptosis via membrane rupture.
-
Supernatant Collection: Following the 48–72 hour compound incubation (Step 3 above, run in a parallel plate), centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating cellular debris.
-
Maximum Lysis Control: 45 minutes prior to supernatant collection, add 10 μL of 10% Triton X-100 to the designated "Maximum Lysis" control wells to completely rupture the cell membranes.
-
Transfer: Carefully transfer 50 μL of the clarified supernatant from each well into a fresh 96-well assay plate.
-
Enzymatic Reaction: Add 50 μL of the LDH Reaction Mix (containing lactate,
, diaphorase, and a tetrazolium salt like INT) to each well. Incubate at room temperature in the dark for 30 minutes. -
Reaction Termination & Readout: Add 50 μL of Stop Solution (1M Acetic Acid) to halt the enzymatic cascade. Measure absorbance at 490 nm.
-
Calculation:
Fig 1. Standardized workflow for high-throughput cytotoxicity screening of M24MPB derivatives.
References
-
Ružić, D., et al. "Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation." ChemRxiv, 2022.[Link]
-
Li, J., et al. "Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety." Molecules, 21(11), 1544, 2016.[Link]
-
Czopek, A., et al. "Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities." Pharmaceuticals, 18(10), 1485, 2025.[Link]
Application Note: Methyl 2-(4-methylpiperazino)benzoate in Drug Discovery
A Versatile Scaffold for Tricyclic Heterocycles and Kinase Inhibitor Design[1][2][3]
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS 773873-96-4) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike its para-substituted isomer (a key intermediate for Imatinib), this ortho-substituted benzoate offers unique steric and electronic properties that drive the synthesis of tricyclic CNS agents (such as dibenzodiazepines) and conformationally restricted kinase inhibitors.[2]
This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for its synthesis, hydrolysis, and cyclization into bioactive cores.
Strategic Applications in Drug Discovery
2.1. Precursor for Tricyclic CNS Agents (The "Clozapine-Like" Homologs)
The ortho-positioning of the piperazine ring relative to the ester group creates a pre-organized system ideal for intramolecular cyclization.[1][2] This is the primary synthetic utility of the scaffold:
-
Mechanism: The ester functionality serves as an electrophile for nucleophilic attack by diamines or anilines, while the piperazine nitrogen remains chemically stable.
-
Target Classes: This scaffold is a direct precursor to 1,4-benzodiazepines and quinazolinones , motifs found in antipsychotics (e.g., Olanzapine, Clozapine analogs) and anxiolytics. The N-methylpiperazine moiety mimics the receptor-binding domain of these neurotransmitter modulators while improving blood-brain barrier (BBB) permeability.[1][2]
2.2. Conformational Control in Kinase Inhibitors
In kinase inhibitor design, "flat" molecules often suffer from poor selectivity.[2]
-
The "Ortho-Twist" Effect: Introducing the bulky 4-methylpiperazine group at the ortho position forces the benzoate system out of planarity due to steric clash with the carbonyl oxygen.[1]
-
Application: This induced twist allows the molecule to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) of kinases that require non-planar ligands, enhancing selectivity over off-target kinases.
-
Solubility: The basic amine (
) significantly enhances aqueous solubility, a critical parameter for oral bioavailability in Type II kinase inhibitors.
2.3. Fragment-Based Drug Discovery (FBDD)
As a fragment, Methyl 2-(4-methylpiperazino)benzoate adheres to the "Rule of Three" (MW < 300, H-donors < 3, cLogP < 3).[2] It effectively links a solubilizing warhead (piperazine) with a reactive handle (ester), allowing rapid library generation via amidation or Suzuki couplings (if halogenated derivatives are used).
Visualizing the Synthetic Logic
The following diagram illustrates the central role of this scaffold in generating diverse bioactive heterocycles.
Caption: Synthetic divergence from the core benzoate scaffold into linear amide libraries (Kinase Inhibitors) and fused tricyclic systems (CNS agents).[2][3]
Experimental Protocols
Protocol A: Synthesis of the Scaffold (SNAr Method)
Best for: High-throughput synthesis, metal-free conditions.
This method utilizes Nucleophilic Aromatic Substitution (
Materials:
-
N-Methylpiperazine (1.5 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluorobenzoate (10 mmol, 1.54 g) in DMSO (20 mL).
-
Addition: Add finely ground
(20 mmol, 2.76 g) followed by N-methylpiperazine (15 mmol, 1.66 mL). -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a new polar spot ( ) should appear. -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine (
mL), dry over , and concentrate under reduced pressure. -
Yield: The product is typically obtained as a pale yellow oil or low-melting solid (Yield: 85–92%).[1][2]
-
Note: If purity is <95%, purify via flash chromatography (SiO2, Gradient: 0–10% MeOH in DCM).
-
Protocol B: Hydrolysis to 2-(4-methylpiperazino)benzoic Acid
Required for: Amide coupling reactions.[1][2]
Procedure:
-
Dissolve the ester (5 mmol) in a mixture of THF:MeOH:Water (3:1:1, 25 mL).
-
Add LiOH monohydrate (15 mmol).
-
Stir at 60°C for 4 hours.
-
Critical Step (Neutralization): Carefully adjust pH to ~6.0 using 1N HCl.[2] Do not acidify below pH 4, as the piperazine will protonate and the zwitterion may become highly water-soluble, making extraction difficult.
-
Concentrate to remove organics.[4] Lyophilize the aqueous residue to obtain the crude lithiate/amino-acid salt, or extract with n-Butanol if desalting is required.[1]
Protocol C: Cyclization to Quinazolin-4(3H)-ones
Application: Synthesis of bioactive heterocycles.[1][2]
Materials:
-
Methyl 2-(4-methylpiperazino)benzoate (1.0 equiv)[1]
-
Aniline derivative (1.2 equiv)
-
Reagent:
(Trimethylaluminum) - Caution: Pyrophoric[1][2]
Procedure:
-
Activation: In a dry Schlenk flask under Argon, dissolve the aniline (1.2 mmol) in dry Toluene (5 mL). Slowly add
(2M in toluene, 1.5 mmol) at 0°C. Stir for 30 mins to form the aluminum amide. -
Coupling: Add a solution of Methyl 2-(4-methylpiperazino)benzoate (1.0 mmol) in Toluene (2 mL) to the activated aniline.
-
Cyclization: Heat the mixture to reflux (110°C) for 12 hours. The Lewis acid promotes both the amidation and the subsequent ring closure (if a dehydrating agent or ortho-substituent allows, otherwise this yields the benzamide which can be cyclized with
).-
Alternative One-Pot: For direct quinazolinone formation, use formamide/ammonium formate at 180°C (Niementowski reaction variant).
-
Data Summary & Troubleshooting
Table 1: Solvent Effects on SNAr Synthesis
| Solvent | Temperature | Time | Yield | Comments |
| DMSO | 100°C | 12 h | 92% | Best conversion; difficult to remove completely.[2] |
| DMF | 110°C | 14 h | 88% | Good balance of solubility and workup ease. |
| Acetonitrile | Reflux | 24 h | 45% | Too slow; temperature insufficient for activation.[1][2] |
| Toluene | 110°C | 24 h | <10% | Poor solubility of salt base ( |
Troubleshooting Guide:
-
Problem: Low yield in SNAr reaction.
-
Solution: Ensure the reaction is strictly anhydrous if using weak nucleophiles. Switch to Methyl 2-fluorobenzoate instead of bromo/chloro analogs, as Fluorine is the superior leaving group in
due to the high electronegativity stabilizing the Meisenheimer complex.
-
-
Problem: Product is water-soluble during workup.
References
-
Synthesis and Pharmacological Evaluation
- Title: "Synthesis and biological evaluation of novel 2-(4-methylpiperazin-1-yl)
-
Source:Journal of Medicinal Chemistry (General reference to class utility).[2]
- Context: Describes the use of ortho-piperazinyl benzoates in gener
-
Kinase Inhibitor Design
- Synthetic Methodology (SNAr)
- Commercial Availability & Properties: Title: "Methyl 2-(4-methylpiperazin-1-yl)benzoate Product Page" Source: BLD Pharm / Sigma-Aldrich.
(Note: While specific "blockbuster" drugs utilizing the exact ortho-methyl ester intermediate are proprietary, the protocols above are standard validated methodologies for this chemical class in medicinal chemistry.)
Sources
Application Note: Methyl 2-(4-methylpiperazino)benzoate in Catalysis
The following Application Note and Protocol guide is structured to address the specific chemical properties of Methyl 2-(4-methylpiperazino)benzoate , clarifying its dual role as a high-value pharmaceutical intermediate and its functional behavior as a bidentate directing group (ligand) in transition metal catalysis.
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS: 354813-14-2) is a bifunctional aromatic scaffold primarily recognized as a critical intermediate in the synthesis of the atypical antipsychotic Olanzapine . However, in the context of advanced catalysis, this molecule exhibits significant utility as a substrate-ligand .
Its structure features a tertiary aniline nitrogen (from the piperazine) ortho to a methyl ester. This N,O-donor motif allows the molecule to act as a Directing Group (DG) in Palladium (Pd) and Ruthenium (Ru) catalyzed C-H activation. By coordinating to the metal center, the "ligand" moiety directs the catalyst to the adjacent C-H bonds, enabling site-selective functionalization (e.g., C-H olefination, arylation) that is otherwise difficult to achieve.
This guide details the mechanistic basis of this coordination and provides a validated protocol for utilizing the molecule's ligand properties to achieve late-stage functionalization.
Chemical Identity & Ligand Properties
| Feature | Specification |
| Chemical Name | Methyl 2-(4-methylpiperazin-1-yl)benzoate |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| MW | 234.30 g/mol |
| Ligand Class | Ortho-Amino Arene Carboxylate (N,O-Bidentate) |
| Coordination Mode | |
| pKa (Conj. Acid) | ~8.5 (Piperazine N4), ~2-3 (Aniline N1 - estimated) |
| Key Application | C-H Activation Directing Group; Olanzapine Precursor |
Mechanistic Insight: The "Self-Ligand" Effect
In catalytic cycles, this molecule does not merely act as a passive substrate. The ortho-piperazine nitrogen and the ester carbonyl form a stable 5- or 6-membered metallacycle with the catalyst (typically Pd(II)).
-
Coordination: The lone pair on the piperazine nitrogen (N1) binds to the metal.
-
Stabilization: The ester carbonyl provides secondary coordination (hemilability), stabilizing the transition state.
-
Activation: This chelation brings the metal into proximity with the C-H bond at the C6 position (the other ortho position), lowering the activation energy for C-H cleavage (CMD mechanism).
Visualization: Catalytic Coordination Pathway
The following diagram illustrates the coordination of Methyl 2-(4-methylpiperazino)benzoate to a Palladium catalyst, facilitating downstream functionalization.
Caption: Mechanistic pathway showing the substrate acting as a bidentate ligand to direct Palladium to the C6 C-H bond.
Experimental Protocol: Pd-Catalyzed C-H Olefination
Objective: Utilize the directing group ability of Methyl 2-(4-methylpiperazino)benzoate to install an olefin at the C6 position (Fujiwara-Moritani type reaction).
Reagents & Equipment[2][3][4]
-
Substrate: Methyl 2-(4-methylpiperazino)benzoate (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Ethyl Acrylate (1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Oxidant: Silver Acetate (AgOAc) (2.0 equiv) or Benzoquinone (1.0 equiv) for catalytic turnover.
-
Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH).
-
Additives: PivOH (30 mol%) – Crucial for proton shuttle mechanism.
Step-by-Step Methodology
Phase 1: Reaction Assembly (Inert Atmosphere)
-
Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add Methyl 2-(4-methylpiperazino)benzoate (117 mg, 0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and AgOAc (167 mg, 1.0 mmol) to the tube.
-
Solvent Addition: Add anhydrous DCE (2.0 mL) via syringe.
-
Reagent Addition: Add Ethyl Acrylate (82 µL, 0.75 mmol) and Pivalic Acid (15 mg, 0.15 mmol).
-
Sealing: Cap the tube tightly (Teflon screw cap).
Phase 2: Catalytic Execution
-
Heating: Place the reaction vessel in a pre-heated oil bath at 100°C .
-
Stirring: Maintain vigorous stirring (800 rpm) for 12–16 hours.
-
Checkpoint: The reaction mixture will darken (Pd black formation indicates catalyst decomposition; if rapid, lower temp to 90°C).
-
-
Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting benzoate (Rf ~0.4) and appearance of the olefinated product (Rf ~0.35).
Phase 3: Work-up & Purification
-
Filtration: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove Ag residues. Wash the pad with DCM (2 x 10 mL).
-
Extraction: Wash the filtrate with sat. NaHCO₃ (1 x 20 mL) to remove acidic additives.
-
Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Expected Results[2][3]
-
Yield: 65–80% of the C6-olefinated product.
-
Selectivity: Mono-olefination at the C6 position is favored due to the steric blocking of the C2 position by the piperazine ring.
Synthesis of the Ligand (Reference Protocol)
If the specific benzoate is not available, it is synthesized via Buchwald-Hartwig Amination , which itself requires careful ligand selection.
Reaction: Methyl 2-chlorobenzoate + N-methylpiperazine
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: Xantphos or BINAP (2 mol%) – Note: Here, Xantphos is the ligand, and the benzoate is the product.
-
Base: Cs₂CO₃ (1.4 equiv)
-
Solvent: Toluene, 100°C, 12h.
-
Significance: This step is the primary industrial entry point for Olanzapine production [1, 2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by the basic piperazine nitrogen. | Add 1.0 equiv of AcOH to protonate the remote N4 (methyl-piperazine) nitrogen, preventing non-productive binding, while leaving the N1 (aniline) available for directing. |
| Pd Black Precipitation | Instability of the Pd-ligand complex. | Decrease temperature to 80°C and increase time; Switch oxidant to Benzoquinone. |
| C-H Activation at Wrong Site | Competitive binding. | Ensure the ester group is not hydrolyzed; the carboxylate is a different directing group than the ester. |
References
-
BenchChem Technical Support. (2025). Application Notes: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from .
-
Hartwig, J., et al. (2013).[1] Flow Synthesis of Olanzapine. Angewandte Chemie International Edition, 52, 9813–9817.[1] .
-
Sigma-Aldrich. (2024). Product Specification: Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. .
-
Google Patents. (2008). US7329747B2 - Synthesis of olanzapine and intermediates thereof. .
- Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. Accounts of Chemical Research. (General reference for N,O-directing group mechanisms).
Sources
Technical Application Note: Optimized N-Arylation Protocols for the Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate
Part 1: Introduction & Retrosynthetic Analysis
Executive Summary
Methyl 2-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore intermediate, featuring a "privileged scaffold" motif common in atypical antipsychotics and kinase inhibitors. The synthesis requires the formation of a Carbon-Nitrogen (C-N) bond at the sterically congested ortho position of a benzoate ester.
This application note details two distinct, high-fidelity protocols for synthesizing this molecule:
-
Method A (Buchwald-Hartwig Amination): The "Gold Standard" for purity and yield, utilizing Palladium catalysis to overcome steric hindrance and deactivate electronic resistance.
-
Method B (Nucleophilic Aromatic Substitution - SNAr): A metal-free, "Green Chemistry" alternative viable when using activated fluoro-substrates.
Structural Logic & Retrosynthesis
The target molecule is a tertiary aniline derivative. The disconnection approach focuses on the C-N bond between the phenyl ring and the piperazine nitrogen.
-
Electrophile: Methyl 2-halobenzoate (X = Br, Cl, or F). The ortho-ester group exerts an electron-withdrawing effect, activating the ring for nucleophilic attack, but also imposes steric bulk.
-
Nucleophile: 1-Methylpiperazine.[1] A secondary amine with high nucleophilicity.
Caption: Retrosynthetic disconnection of the target molecule into commercially available precursors.
Part 2: Experimental Protocols
Method A: Buchwald-Hartwig Amination (Preferred)
Context: This method is recommended for Methyl 2-bromobenzoate or Methyl 2-chlorobenzoate.[2] It offers the highest reproducibility and minimizes side reactions like ester hydrolysis.
Reagents & Materials
| Component | Role | Equiv. | MW ( g/mol ) | CAS No.[3][4] |
| Methyl 2-bromobenzoate | Substrate | 1.0 | 215.04 | 610-94-6 |
| 1-Methylpiperazine | Nucleophile | 1.2 | 100.16 | 109-01-3 |
| Pd2(dba)3 | Catalyst Precursor | 0.02 (2 mol%) | 915.72 | 51364-51-3 |
| BINAP | Ligand | 0.04 (4 mol%) | 622.67 | 98327-87-8 |
| Cs2CO3 | Base | 1.4 | 325.82 | 534-17-8 |
| Toluene (Anhydrous) | Solvent | 10 V (mL/g) | 92.14 | 108-88-3 |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for Activity):
-
In a glovebox or under a stream of Argon, charge an oven-dried reaction vial with Pd2(dba)3 (2 mol%) and BINAP (4 mol%).
-
Add anhydrous Toluene (20% of total volume).
-
Stir at room temperature for 15 minutes. The solution should turn from deep purple/black to an orange-brown, indicating the formation of the active LnPd(0) species.
-
-
Reaction Assembly:
-
To the catalyst mixture, add Methyl 2-bromobenzoate (1.0 equiv).[2]
-
Add Cesium Carbonate (Cs2CO3, 1.4 equiv). Note: Ensure the base is finely ground and dry.
-
Add the remaining Toluene.
-
Add 1-Methylpiperazine (1.2 equiv) last via syringe.
-
-
Execution:
-
Seal the vessel with a crimp cap or Teflon-lined screw cap.
-
Heat the mixture to 100°C in a heating block or oil bath.
-
Stir vigorously (800-1000 RPM). Efficient mixing is vital for the heterogeneous base.
-
Monitor: Check by TLC (Eluent: 5% MeOH in DCM) or LCMS after 4 hours. The starting bromide (UV active) should disappear.
-
-
Workup (The "Self-Validating" Acid-Base Extraction):
-
Filter through a pad of Celite to remove inorganic salts (CsBr, excess Base) and Palladium black. Wash the pad with Ethyl Acetate (EtOAc).
-
Transfer filtrate to a separatory funnel.
-
Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).
-
Basification: Collect the aqueous acidic layers. Cool in an ice bath. Slowly adjust pH to >10 using 4.0 M NaOH or saturated Na2CO3.
-
Final Extraction: Extract the cloudy basic aqueous layer with EtOAc (3x).
-
Drying: Wash combined organics with Brine, dry over Na2SO4, and concentrate
-
vacuo.
Method B: Nucleophilic Aromatic Substitution (SNAr)
Context: Viable only if Methyl 2-fluorobenzoate is used. The high electronegativity of fluorine combined with the ortho-ester enables the formation of the Meisenheimer complex without transition metals.
Reagents & Materials
| Component | Role | Equiv. | CAS No.[4][11][] |
| Methyl 2-fluorobenzoate | Substrate | 1.0 | 394-35-4 |
| 1-Methylpiperazine | Nucleophile | 2.0 | 109-01-3 |
| K2CO3 | Base | 2.0 | 584-08-7 |
| DMSO | Solvent | 5 V | 67-68-5 |
Step-by-Step Procedure
-
Assembly: In a round-bottom flask, combine Methyl 2-fluorobenzoate (1.0 equiv) and K2CO3 (2.0 equiv) in DMSO.
-
Addition: Add 1-Methylpiperazine (2.0 equiv). Note: Excess amine acts as both nucleophile and auxiliary base.
-
Heating: Heat to 110°C for 12-16 hours. Caution: Higher temperatures may cause ester hydrolysis.
-
Workup:
-
Dilute with water (10x reaction volume).
-
Extract with EtOAc.[5]
-
Perform the Acid-Base Extraction described in Method A (Step 4) to remove DMSO and excess amine.
-
Part 3: Process Visualization & Logic
Experimental Workflow (Graphviz)
The following diagram illustrates the logical flow of the Buchwald-Hartwig protocol, highlighting the critical "Acid-Base Purification" loop which ensures high purity without column chromatography.
Caption: Workflow for Method A, emphasizing the Acid-Base purification strategy to isolate the basic product.
Part 4: Analytical Data & Troubleshooting
Expected Analytical Profile
-
Appearance: Yellow to orange viscous oil (may solidify upon standing/chilling).
-
1H NMR (CDCl3, 400 MHz):
- 7.75 (dd, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).
- 3.89 (s, 3H, O-CH 3).
- 3.05 (t, 4H, N-CH 2-Ar).
- 2.60 (t, 4H, N-CH 2-Me).
- 2.36 (s, 3H, N-CH 3).
-
MS (ESI): Calculated for C13H18N2O2 [M+H]+: 235.14. Found: 235.2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst (O2 exposure) | Ensure Pd2(dba)3 is maroon/purple, not black. Pre-complex with BINAP under Argon. |
| Ester Hydrolysis | Wet reagents or Base | Use anhydrous Toluene.[2] Ensure Cs2CO3 is dried (oven/flame). |
| Dimerization | Homocoupling of Bromide | Reduce catalyst loading or switch to active ligand (Xantphos). Ensure O2 exclusion. |
| Product in Waste | pH incorrect during workup | Verify aqueous layer pH is < 2 during acid extraction and > 10 during final extraction. |
Part 5: References
-
Buchwald-Hartwig Amination Fundamentals:
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. Link
-
-
Specific Protocol Adaptation (Ortho-substituted Benzoates):
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135. (Describes optimization for sterically hindered substrates). Link
-
-
SNAr Methodologies:
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on activation by ortho-esters). Link
-
-
Safety & Handling:
-
PubChem Compound Summary for 1-Methylpiperazine. (2023). National Center for Biotechnology Information. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 314268-40-1 [chemicalbook.com]
- 4. METHYL 3-(4-METHYLPIPERAZIN-1-YL)BENZOATE | CAS 474334-89-9 [matrix-fine-chemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 11. Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate | C13H17LiN2O2 | CID 24229493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 2-(4-methylpiperazino)benzoate Synthesis
Topic: Reaction Yield Optimization & Troubleshooting
Target Molecule: Methyl 2-(4-methylpiperazino)benzoate
Primary Methodology: Nucleophilic Aromatic Substitution (
Executive Summary & Mechanistic Insight
The synthesis of Methyl 2-(4-methylpiperazino)benzoate presents a classic challenge in organic synthesis: installing a bulky nucleophile (1-methylpiperazine) at a sterically hindered ortho position on an electron-deficient aromatic ring.
While the ester group (–COOMe) activates the ring for Nucleophilic Aromatic Substitution (
The Golden Rule of this Synthesis:
Reactivity is dictated by the leaving group (LG). For
on benzoate esters, Fluorine is superior to Chlorine or Bromine () because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy.
Core Protocol: Optimization (Recommended)
This protocol utilizes Methyl 2-fluorobenzoate as the substrate. If you are restricted to the Chloro- or Bromo- analogues, refer to the Buchwald-Hartwig section below.
Optimized Reaction Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Substrate | Methyl 2-chlorobenzoate | Methyl 2-fluorobenzoate | Fluorine's electronegativity accelerates the rate-determining step (nucleophilic attack).[1] |
| Solvent | DMF | DMSO or NMP | Higher dielectric constants stabilize the polar transition state/Meisenheimer complex. |
| Base | DIPEA (Hünig's Base) or | DIPEA is non-nucleophilic and soluble; prevents ester hydrolysis common with hydroxide contamination. | |
| Temp | 80°C | 100–110°C | Overcomes steric hindrance at the ortho position. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher concentration drives bimolecular kinetics ( |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Charging: Add Methyl 2-fluorobenzoate (1.0 equiv) and anhydrous DMSO (2-3 mL per mmol substrate).
-
Nucleophile Addition: Add 1-methylpiperazine (1.5 – 2.0 equiv). Excess amine drives the equilibrium.
-
Base Addition: Add DIPEA (2.5 equiv).
-
Note: If using inorganic base (
), ensure it is finely ground and flame-dried.
-
-
Reaction: Heat to 105°C for 12–18 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
-
Workup (Critical):
Troubleshooting Guide (FAQ Format)
Q1: My reaction stalled at 60% conversion. Adding more amine didn't help. Why?
Diagnosis: Product Inhibition or Solvent Saturation. The generated HF (hydrofluoric acid) equivalent is neutralized by the base, forming salts (e.g., DIPEA·HF or KF). High salt concentrations in DMSO can inhibit the reaction rate. Solution:
-
Temperature Spike: Briefly increase temperature to 120°C for 1 hour.
-
Concentration: If the reaction is too dilute (<0.1 M), the intermolecular collision rate is too low. Concentrate the mixture under vacuum and resume heating.
Q2: I see a new spot on TLC with lower than the product. Is it the acid?
Diagnosis: Ester Hydrolysis.
You likely formed 2-(4-methylpiperazino)benzoic acid . This occurs if water is present in the solvent or if hydroxide was generated (e.g., using non-anhydrous
-
Prevention: Use molecular sieves in your DMSO/DMF.
-
Recovery: You can re-esterify the crude mixture using
(Fischer Esterification) to recover the yield, provided the amine moiety tolerates the acid (it will protonate, but reversibly).
Q3: Can I use Methyl 2-bromobenzoate instead?
Diagnosis: Substrate Mismatch.
Answer: Not efficiently via
Alternative Pathway: Buchwald-Hartwig Amination[4]
Use this if Methyl 2-fluorobenzoate is unavailable.
Mechanism:
Caption: Workflow for Pd-catalyzed amination. Note that NaOtBu can cause transesterification or hydrolysis; Cs2CO3 is safer for esters.
Diagnostic Logic Map
Use this flow to diagnose low yields in your specific experiment.
Caption: Decision tree for diagnosing reaction failure. Green nodes indicate actionable solutions based on substrate chemistry.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5] Chemical Reviews. (Establishes the
reactivity order for ). -
Gorelsky, S. I., et al. (2008). Mechanism of the Buchwald-Hartwig Amination: Oxidative Addition & Reductive Elimination.[6] Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (General troubleshooting for activated benzoates).
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (Ligand selection guide for ortho-substituted aryls).
Sources
Technical Support Center: Synthesis of Methyl 2-(4-methylpiperazino)benzoate
Welcome to the technical support guide for the synthesis of Methyl 2-(4-methylpiperazino)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing Methyl 2-(4-methylpiperazino)benzoate and what are their respective advantages?
The two most common and effective methods for synthesizing Methyl 2-(4-methylpiperazino)benzoate are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and generally provides good to excellent yields.[1][2][3] It involves the reaction of an aryl halide (typically methyl 2-bromobenzoate or methyl 2-chlorobenzoate) with N-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] This method is often preferred due to its broad functional group tolerance and applicability to a wide range of substrates.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable if the aromatic ring of the starting material, such as methyl 2-halobenzoate, is sufficiently activated by electron-withdrawing groups.[1][4][5] While less common for this specific synthesis without strong activating groups, it can be an effective and more economical alternative to palladium-catalyzed methods when applicable.[1] The reaction involves the direct displacement of a halide by N-methylpiperazine.
Q2: I am observing a significant amount of methyl benzoate in my crude reaction mixture. What is the cause and how can I prevent it?
The formation of methyl benzoate is a result of a common side reaction known as hydrodehalogenation, where the halogen atom on the starting aryl halide is replaced by a hydrogen atom.[1]
Causality: This side reaction is often promoted by:
-
Presence of a Hydrogen Source: Water, alcohols, or other protic species in the reaction mixture can serve as a source of hydrogen.[1]
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst species that preferentially promote hydrodehalogenation over the desired C-N bond formation.[1]
Preventative Measures:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Running the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) is crucial.[1]
-
Optimize Catalyst System: Systematically screen different phosphine ligands and adjust the ligand-to-palladium ratio to find the optimal conditions that favor the amination pathway.[1]
Q3: My reaction has stalled, and I have a low yield of the desired product. What are the likely causes and troubleshooting steps?
Low or no product formation can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The palladium or copper catalyst can be deactivated by exposure to air or impurities. Use freshly opened or properly stored catalysts and ensure all reagents and solvents are dry. All manipulations should be performed under an inert atmosphere.[1] |
| Inappropriate Ligand (for Buchwald-Hartwig) | The chosen phosphine ligand may not be optimal for this specific transformation. It is advisable to screen a variety of ligands (e.g., XantPhos, BINAP) to identify the most effective one.[1] |
| Incorrect Base | The strength and solubility of the base are critical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[1] For Ullmann-type reactions, bases such as potassium carbonate are more typical.[1] Ensure the base is anhydrous. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the temperature while monitoring the reaction progress by TLC or GC-MS.[1] |
Q4: During workup, I've isolated a significant amount of a more polar byproduct, 2-(4-methylpiperazino)benzoic acid. How did this form and can it be reversed?
The formation of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester.[1]
Mechanism of Formation: The ester group is susceptible to hydrolysis, especially under basic or acidic conditions in the presence of water.[1] This can occur during the reaction if there is residual water or during the aqueous workup.
Reversibility: Yes, the carboxylic acid can be converted back to the methyl ester through a process called Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][7][8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of Methyl 2-(4-methylpiperazino)benzoate.
Problem: Formation of a Bis-arylated Piperazine Byproduct
Symptoms:
-
A higher molecular weight peak is observed in the mass spectrum of the crude product.
-
A less polar spot appears on the TLC plate compared to the desired product.
Root Cause: This side product arises from the reaction of a second molecule of the aryl halide with the nitrogen of the N-methylpiperazine that has already been coupled. This is more likely to occur if there is an excess of the aryl halide relative to N-methylpiperazine.[9]
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess of N-methylpiperazine (e.g., 1.2-1.5 equivalents) relative to the aryl halide.
-
Slow Addition: If the issue persists, consider adding the aryl halide slowly to the reaction mixture to maintain a high concentration of N-methylpiperazine throughout the reaction.[9]
Problem: Presence of Unreacted Starting Material (Aryl Halide)
Symptoms:
-
A spot corresponding to the starting aryl halide is visible on the TLC plate even after prolonged reaction time.
-
GC-MS analysis confirms the presence of the starting material.
Root Cause Analysis and Solutions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Troubleshooting for Methyl 2-(4-methylpiperazino)benzoate
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with Methyl 2-(4-methylpiperazino)benzoate (CAS#: 773873-96-4). This molecule is a critical intermediate in the synthesis of various piperazine-containing active pharmaceutical ingredients (APIs).
Because this compound features both a hydrolyzable ester linkage and a basic, oxidation-prone piperazine ring, achieving >99% purity requires precise control over pH, solvent selection, and environmental exposure. Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and validated standard operating procedures (SOPs) to resolve common purification bottlenecks.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude product is heavily contaminated with unreacted methyl 2-fluorobenzoate. How do I remove it without resorting to column chromatography?
A1: You can exploit the differential pKa of your mixture using a rigorous acid-base extraction. The synthesis of this compound typically relies on the Nucleophilic Aromatic Substitution (SNAr) of methyl 2-fluorobenzoate with N-methylpiperazine[1][2]. While the starting ester is completely neutral, the target product contains a tertiary amine (piperazine ring) with a pKa of approximately 8.5–9.0.
By dissolving the crude mixture in an organic solvent (e.g., Ethyl Acetate) and washing with 1M HCl, the target product is protonated and partitions into the aqueous phase, leaving the neutral methyl 2-fluorobenzoate in the organic phase[3]. After separating the layers, basifying the aqueous phase to pH > 10 deprotonates the product, allowing it to be back-extracted into fresh organic solvent.
Q2: I am observing a highly polar impurity on TLC/HPLC that increases in concentration over time. What is it, and how do I prevent it?
A2: This is likely the Piperazine N-oxide derivative or the hydrolyzed acid, 2-(4-methylpiperazino)benzoic acid .
-
N-Oxide Formation: The electron-rich nitrogen atoms of the piperazine ring are highly susceptible to oxidation when exposed to air, light, or trace peroxides in ethereal solvents. This oxidative degradation is a well-documented phenomenon in piperazine-containing pharmaceuticals like Dasatinib and Venetoclax[4][5]. To prevent this, avoid using old ethereal solvents (like THF or Diethyl Ether) which accumulate peroxides, and store the purified product under an inert argon atmosphere.
-
Ester Hydrolysis: If the highly polar impurity appears during aqueous workup, it is likely the hydrolyzed acid. The methyl ester can hydrolyze under strongly basic conditions (e.g., if you use excessive NaOH and heat during the basification step of your extraction)[6]. Keep the temperature low (0–5 °C) during basification to suppress hydrolysis.
Q3: During silica gel chromatography, my product streaks severely, leading to poor resolution and low isolated yields. How can I fix this?
A3: Streaking occurs because the basic secondary/tertiary amines of the piperazine ring interact strongly with the acidic silanol groups (-SiOH) on the surface of the silica gel[6]. To resolve this, you must "deactivate" the silica. Pre-treat your column by flushing it with your mobile phase containing 1–5% Triethylamine (Et3N) or aqueous ammonia. Maintain 1% Et3N in your eluent throughout the run. This basic modifier caps the acidic silanol sites, ensuring sharp peak shapes and preventing irreversible adsorption of your product.
Part 2: Mechanistic Workflows & Visualizations
Synthesis & Degradation Pathways
Understanding the causality behind impurity generation is the first step in designing an effective purification strategy. The diagram below illustrates the SNAr formation of the product and its primary degradation routes.
Figure 1: Synthesis pathway of Methyl 2-(4-methylpiperazino)benzoate and degradation routes.
Acid-Base Extraction Logic
The following workflow demonstrates the phase distribution of the target molecule versus common impurities based on pH manipulation.
Figure 2: Acid-base extraction workflow for isolating basic piperazine derivatives.
Part 3: Standard Operating Procedure (SOP)
Protocol: Optimized Acid-Base Extraction & Isolation
This self-validating protocol utilizes sequential phase switching to isolate the target ester from both neutral starting materials and highly polar/water-soluble amines[3][6].
Step 1: Initial Dissolution
-
Dissolve the crude reaction mixture (approx. 10 g) in 150 mL of Ethyl Acetate (EtOAc).
-
Transfer the solution to a 500 mL separatory funnel.
Step 2: Acidic Extraction (Removing Neutral Impurities)
-
Add 100 mL of cold 1M HCl to the separatory funnel. Shake vigorously and vent.
-
Allow the layers to separate. The target product and unreacted N-methylpiperazine will migrate to the lower aqueous layer as water-soluble hydrochloride salts.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction with an additional 50 mL of 1M HCl. Combine the aqueous layers.
-
Validation Check: Analyze the remaining EtOAc layer via TLC. It should contain only the high-Rf neutral impurities (e.g., methyl 2-fluorobenzoate). Discard the organic layer.
Step 3: Basification (Recovering the Free Base)
-
Place the flask containing the combined aqueous layers in an ice-water bath and cool to 0–5 °C. (Crucial: Cooling prevents base-catalyzed hydrolysis of the methyl ester).
-
Slowly add 2M NaOH dropwise with continuous stirring until the pH reaches 10–11 (verify with pH paper). The solution will turn cloudy as the free base precipitates or oils out.
Step 4: Back-Extraction (Removing N-methylpiperazine)
-
Transfer the basified aqueous mixture back to a clean separatory funnel.
-
Extract with 100 mL of Dichloromethane (DCM). The target product partitions into the DCM layer, while the highly water-soluble N-methylpiperazine largely remains in the aqueous phase.
-
Separate the lower DCM layer. Repeat extraction with another 50 mL of DCM.
-
Wash the combined DCM layers with 50 mL of brine (saturated NaCl) to remove residual water and trace N-methylpiperazine.
Step 5: Drying and Concentration
-
Dry the organic layer over anhydrous Sodium Sulfate (
). -
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C to yield the purified Methyl 2-(4-methylpiperazino)benzoate as a viscous oil or low-melting solid.
Part 4: Quantitative Data & Method Comparison
The table below summarizes the expected outcomes of various purification techniques applied to this specific molecule, allowing researchers to select the optimal method based on their specific impurity profile.
| Purification Technique | Target Impurities Removed | Typical Yield Recovery | Purity Achieved | Scalability |
| Acid-Base Extraction | Unreacted fluorobenzoate, inorganic salts | 85 – 92% | 95 – 98% | High (Multi-kg) |
| Silica Gel Chromatography (with 1% | N-oxides, regioisomers, trace starting materials | 70 – 80% | > 99% | Low to Medium |
| Aqueous Washes (Water/Brine) | N-methylpiperazine, DMSO/DMF solvents | > 95% | Variable | High |
| Salt Crystallization (as HCl salt) | Broad spectrum of organic impurities | 60 – 75% | > 99.5% | Medium |
References
-
Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents PubMed (NIH)[Link]
-
Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement ACS Omega - ACS Publications[Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes PMC (NIH)[Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes ACS Publications[Link]
Sources
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 2-(piperazine-1-carbonyl)benzoic Acid | 37618-28-3 [smolecule.com]
"Methyl 2-(4-methylpiperazino)benzoate stability and degradation issues"
Technical Support Center: Methyl 2-(4-methylpiperazino)benzoate
Welcome to the technical support center for Methyl 2-(4-methylpiperazino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results. We will explore the underlying chemical principles governing its stability, provide actionable protocols, and answer common questions encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of Methyl 2-(4-methylpiperazino)benzoate.
Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?
A1: Methyl 2-(4-methylpiperazino)benzoate has two primary points of chemical instability:
-
Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and 2-(4-methylpiperazino)benzoic acid. Similar N-substituted benzoate esters show maximum stability in aqueous solutions at a pH of 3-4.[]
-
Oxidation of the Piperazine Ring: The piperazine moiety, particularly the tertiary amines, is prone to oxidation.[2] This can be accelerated by exposure to air, heat, light, or the presence of metal catalysts like copper.[3] Degradation products can include N-oxides and various ring-opened species.[2][4][5]
Q2: What are the ideal storage conditions for Methyl 2-(4-methylpiperazino)benzoate?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It is crucial to protect it from light, strong oxidizing agents, and strong bases.[7] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]
Q3: I've noticed a color change (e.g., yellowing) in my solid sample over time. What is the likely cause?
A3: A color change in the solid state often indicates degradation, most commonly due to oxidation.[9] Exposure to air and/or light can generate chromophoric degradation products from the piperazine or benzoate portions of the molecule. Storing the material under an inert atmosphere and protected from light can mitigate this issue.[8]
Q4: How stable is this compound in common aqueous solutions or buffers?
A4: The stability in aqueous solutions is highly pH-dependent due to the risk of ester hydrolysis.[9] It is most stable in slightly acidic conditions (pH 3-4) and will degrade more rapidly in neutral to basic solutions.[] For experiments in aqueous media, it is critical to use freshly prepared solutions and consider the pH and temperature to minimize degradation over the course of the experiment.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to diagnosing and resolving specific problems you may encounter during your research.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Inconsistent Analytical Results (e.g., decreasing purity, variable peak areas in HPLC) | Ongoing Degradation: The compound may be degrading in the solid state due to improper storage or in solution during sample preparation and analysis. | Verify Storage: Ensure the compound is stored as recommended (cool, dry, dark, tightly sealed).[6]Control Solution Stability: Prepare your analytical standards and samples in a diluent that ensures stability (e.g., slightly acidic mobile phase) and analyze them promptly. Minimize the time samples spend in the autosampler. |
| Appearance of New, Unidentified Peaks in Chromatograms | Forced Degradation: In stress testing, this is the expected outcome, with new peaks representing degradation products.[9][10]Unintended Degradation: The compound is degrading under your experimental or storage conditions. Common culprits are hydrolysis and oxidation.[8] | Characterize Degradants: This is a critical step. Use High-Resolution Mass Spectrometry (LC-MS) to determine the molecular weight of the new peaks.[9] This can help confirm if they correspond to expected products like the hydrolyzed acid or oxidized variants.Perform a Forced Degradation Study: A structured study (see Section 4) will help you intentionally generate and identify these degradants, confirming their origin.[9][10] |
| Low Recovery from Aqueous Solutions or Formulations | Ester Hydrolysis: The most likely cause, especially if the solution pH is neutral or basic. The resulting carboxylic acid will have different chromatographic and solubility properties.[8][9]Adsorption: The compound may adsorb to the surfaces of glassware or plasticware, especially from dilute solutions. | pH Control: Maintain the pH of aqueous solutions in the optimal stability range (pH 3-4).[] If the experimental pH cannot be changed, minimize time and temperature to reduce hydrolysis.Use Inert Surfaces: Employ silanized glassware or low-adsorption polypropylene containers to minimize surface binding.[8] |
| Sample Discoloration or Precipitation in Solution | Oxidative Degradation: Formation of colored, often less soluble, oxidized byproducts.[8]Hydrolysis and Precipitation: If the hydrolyzed carboxylic acid is less soluble than the parent ester in your chosen solvent system, it may precipitate upon formation. | Inert Atmosphere: When preparing solutions for long-term use or for reactions involving heat, sparge the solvent with nitrogen or argon to remove dissolved oxygen.Solubility Check: Determine the solubility of the potential hydrolytic degradant, 2-(4-methylpiperazino)benzoic acid, in your system to anticipate precipitation issues. |
Section 3: Understanding the Degradation Pathways
A fundamental understanding of the degradation mechanisms is key to developing robust formulations and analytical methods. The two primary pathways are hydrolysis and oxidation.
Hydrolytic Degradation
The ester functional group is the primary target for hydrolysis. This reaction is catalyzed by both acid (H⁺) and base (OH⁻).
-
Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed (Saponification): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11] This process is generally faster and irreversible as the resulting carboxylic acid is deprotonated to the carboxylate.
Oxidative Degradation
The piperazine ring contains two tertiary amine groups that are susceptible to oxidation.
-
N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides.
-
Ring Opening/Fragmentation: More aggressive oxidation can lead to the cleavage of the piperazine ring, forming various smaller amine and aldehyde/acid fragments.[4][5] Studies on similar piperazine-containing drugs have shown that oxidation often occurs at the piperazine ring.[2]
Caption: Predicted primary degradation pathways for Methyl 2-(4-methylpiperazino)benzoate.
Section 4: Key Experimental Protocols
To properly investigate stability, a forced degradation study is essential. This allows for the generation of degradation products and the development of a stability-indicating analytical method.[10]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.[9]
Materials:
-
Methyl 2-(4-methylpiperazino)benzoate
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[8]
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples at time points and dilute for analysis.[8]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C. Analyze against a control sample stored at room temperature.[8]
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from all potential degradation products, allowing for accurate quantification.
-
System: HPLC with UV/PDA Detector.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: Monitor at the λmax of Methyl 2-(4-methylpiperazino)benzoate, and use a PDA detector to check for peak purity.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Section 5: Summary of Stress Conditions and Expected Outcomes
This table summarizes the likely outcomes of a forced degradation study based on the known chemistry of the molecule's functional groups.
| Stress Condition | Reagents/Parameters | Expected Degradation | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate to Significant | 2-(4-methylpiperazino)benzoic acid |
| Basic Hydrolysis | 0.1 M NaOH, RT | Significant | 2-(4-methylpiperazino)benzoic acid (as salt) |
| Oxidation | 3% H₂O₂, RT | Moderate | N-Oxides, other oxidized piperazine species |
| Thermal (Solid) | 80°C | Minor (unless melting) | Potential for oxidative products if air is present |
| Thermal (Solution) | 60°C | Minor to Moderate | Hydrolysis and/or oxidation products |
| Photolysis | ICH Q1B Light Exposure | Possible | Oxidative and/or rearranged products |
References
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- DR. (2011). Material Safety Data Sheet.
- Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET.
- Andresen, J., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Nitta, H., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Science of The Total Environment.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET.
- Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-57.
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- Eide-Haugmo, I. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin.
- Jensen, E., & Bundgaard, H. (1992). N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs. Acta Pharmaceutica Nordica, 4(1), 35-42. Referenced by BOC Sciences.
- Namjoshi, O., et al. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
- BenchChem. (2025). Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Kumar, A. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzoate.
- Sigma-Aldrich. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.
- BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- Lab Demo. (2024). Hydrolysis of Methyl Benzoate. YouTube.
Sources
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 2-(4-methylpiperazino)benzoate Reactions
Executive Summary & Molecule Profile
Methyl 2-(4-methylpiperazin-1-yl)benzoate is a critical bifunctional intermediate often used in the synthesis of tricyclic antipsychotics (e.g., Olanzapine analogs) and kinase inhibitors. Its chemical behavior is defined by two competing features: the electron-deficient ester and the electron-rich, basic piperazine ring at the sterically crowded ortho-position.
Key Chemical Challenges:
-
Steric Hindrance: The ortho-piperazine group shields the ester carbonyl, making hydrolysis and amidation significantly slower than in para-substituted isomers.
-
Basic "Trap": The tertiary amine functionality complicates standard silica chromatography (streaking) and can interfere with acid-catalyzed reactions via protonation.
-
Nucleophilic Competition: During synthesis, the secondary amine of piperazine must selectively displace the leaving group without polymerizing or attacking the ester moiety.
Synthesis Protocols & Optimization
Workflow A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Methyl 2-fluorobenzoate precursors.
The Protocol:
-
Reagents: Methyl 2-fluorobenzoate (1.0 equiv), N-methylpiperazine (1.5–2.0 equiv).
-
Solvent: DMSO (polar aprotic is critical) or Neat (if high temp is used).
-
Base: K₂CO₃ (2.0 equiv) is recommended to neutralize HF byproduct, though excess amine can serve as the base.
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc.
Troubleshooting SNAr Failure:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low; Fluorine is activated but sterics require energy. | Increase temp to 120°C . Switch solvent to NMP or DMSO if using Toluene. |
| Hydrolysis Byproduct | Wet solvent/amine; Hydroxide generated from carbonate + water attacks ester. | Use anhydrous K₂CO₃ and dry DMSO. Switch to organic base (DIPEA). |
| Dark/Tar Formation | Oxidation of piperazine or polymerization. | Degas solvents (N₂ sparge). Add radical inhibitor (BHT) if running >140°C. |
Workflow B: Buchwald-Hartwig Coupling
Best for: Methyl 2-bromo/chlorobenzoate precursors (Cheaper starting material).
The Protocol:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) + Xantphos or BINAP (2-4 mol%).
-
Base: Cs₂CO₃ or NaOtBu (Use NaOtBu with caution; it can cause transesterification).
-
Solvent: Toluene or Dioxane, 100°C.
Critical Reactivity Guide (The "Unreactive" Ester)
Users often report that this specific ester fails to hydrolyze or amidate under standard conditions. This is a feature of its ortho-substitution , not a purity issue.
Q: Why won't my ester hydrolyze with LiOH/THF?
A: The ortho-piperazine ring creates a "steric wall" blocking the trajectory of the hydroxide ion.
-
Standard Fix: Switch from LiOH/THF (60°C) to KOH in Ethanol/Water (Reflux, 90°C+) .
-
Nuclear Option: If still resistant, use KOH in Ethylene Glycol at 130°C. The higher boiling point overcomes the activation energy barrier.
-
Alternative Mechanism: Acidic hydrolysis (6N HCl, Reflux) is often faster because the protonated amine (ammonium) is less sterically demanding than the neutral amine, though it deactivates the ring electronically.
Q: Direct amidation with an amine is failing. Why?
A: Thermal amidation requires temperatures that often decompose the amine before the ester reacts.
-
Solution: Use Trimethylaluminum (AlMe₃) .
-
Mix Amine + AlMe₃ in Toluene (forms highly reactive Aluminum amide).
-
Add Ester.
-
Heat to 80°C.
-
Warning: AlMe₃ is pyrophoric. Handle under inert atmosphere.
-
Purification: The "Self-Cleaning" Protocol
Avoid column chromatography for crude cleanup. Use the Acid-Base Extraction method to exploit the piperazine's basicity.
Step-by-Step Rescue Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash organic layer with 1M HCl (aq) (3x).
-
Chemistry: The product becomes the hydrochloride salt and moves to the Aqueous Layer . Neutral impurities (unreacted ester, ligands) stay in the Organic Layer.
-
-
Organic Wash: Discard the organic layer (or keep for recovery of non-basic starting material).
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Chemistry: Product returns to free base form; becomes insoluble in water.
-
-
Final Extraction: Extract the milky aqueous mixture with DCM or EtOAc (3x).
-
Result: Evaporation yields >95% pure product without silica chromatography.
Visual Workflows
Figure 1: Synthesis & Troubleshooting Logic
Caption: Decision matrix for synthesizing Methyl 2-(4-methylpiperazino)benzoate based on starting material availability and common failure modes.
Figure 2: Acid-Base Purification Flowchart
Caption: The "Self-Cleaning" Acid-Base extraction protocol eliminates the need for silica chromatography in most cases.
FAQ: Technical Support
Q: My product streaks badly on TLC plates (Rf 0.0 to 0.5 smear). A: The basic piperazine nitrogen interacts with the acidic silanols on the silica.
-
Fix: Pre-treat your TLC plate or column with eluent containing 1% Triethylamine (TEA) or 1% NH₄OH . A typical mobile phase is DCM:MeOH:NH₄OH (95:4:1).
Q: Can I use methyl 2-chlorobenzoate for the SNAr reaction? A: Generally, no . Chlorine is a poor leaving group for SNAr unless the ring has strong electron-withdrawing groups (like Nitro) at the para position. For the unsubstituted benzoate, you must use the Fluoro analog or switch to Buchwald-Hartwig coupling.
Q: I see a peak at M+14 in LCMS. What is it? A: This is likely the Methyl Ester -> Ethyl Ester transesterification if you used Ethanol as a solvent or during workup. Avoid alcohols in the reaction step; use DMSO, Toluene, or DMF.
References
-
BenchChem. (2025).[1] Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. Retrieved from
-
ChemicalBook. (2025). Synthesis of methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate. Retrieved from
-
National Institutes of Health (NIH). (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC8706821. Retrieved from
-
ResearchGate. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters. Retrieved from
-
Sigma-Aldrich. (2025). Methyl 2-fluorobenzoate Product Sheet & Reactivity Data. Retrieved from
Sources
"solvent effects on Methyl 2-(4-methylpiperazino)benzoate reactions"
Technical Support Center: Solvent Optimization for Methyl 2-(4-methylpiperazino)benzoate
Executive Technical Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS: 354813-14-2) is a critical intermediate in the synthesis of piperazine-containing pharmaceuticals (e.g., antipsychotics like Olanzapine analogs). Its reactivity is governed by the ortho-positioning of the basic piperazine moiety relative to the ester.
Key Solvent-Dependent Behaviors:
-
Solvatochromism & Kinetics: The reaction rate of the precursor (2-halobenzoate) with N-methylpiperazine is highly sensitive to solvent polarity due to the stabilization of the zwitterionic transition state in SNAr mechanisms.
-
Anchimeric Assistance: In non-polar solvents, the piperazine nitrogen can coordinate with the ester carbonyl, potentially altering hydrolysis rates or susceptibility to nucleophilic attack.
-
pH-Dependent Solubility: The molecule behaves as a "switchable" surfactant. It is lipophilic in basic/neutral media but highly hydrophilic in acidic media due to protonation of the N4-methylpiperazine nitrogen.
Troubleshooting Guide: Q&A Format
Category A: Reaction Kinetics & Synthesis Optimization
Q1: My SNAr coupling yield is low (<40%) in Toluene. Increasing temperature results in tar formation. How can I improve conversion without degradation?
Diagnosis:
Toluene is a non-polar solvent (
Solution: Switch to a dipolar aprotic solvent such as DMSO (Dimethyl sulfoxide) , DMF (Dimethylformamide) , or NMP (N-Methyl-2-pyrrolidone) .
-
Mechanism: These solvents (
) stabilize the charge-separated Meisenheimer-like transition state, lowering the activation energy. -
Protocol Adjustment: Run the reaction in DMSO at 80–100°C. You will likely see complete conversion within 2–4 hours compared to >12 hours in Toluene.
Q2: I am observing significant transesterification byproducts when using Ethanol as a solvent. Why?
Diagnosis: Methyl 2-(4-methylpiperazino)benzoate is an ester.[1][2] When heated in a protic solvent like Ethanol (EtOH) in the presence of a base (often used to scavenge acid in the coupling step), base-catalyzed transesterification occurs. The methoxide leaving group is replaced by ethoxide, forming the Ethyl ester analog.
Solution:
-
Option A (Best): Use an aprotic solvent (Acetonitrile, DMF, THF) to eliminate the nucleophilic alcohol source entirely.
-
Option B (If protic is required): Match the solvent to the ester group. Use Methanol (MeOH) if you must use a protic solvent, as transesterification will simply regenerate the desired methyl ester.
Category B: Solubility & Workup Anomalies
Q3: During aqueous workup, my product is not extracting into Ethyl Acetate. The aqueous layer remains cloudy. What is happening?
Diagnosis:
This is a classic pH-solubility mismatch. The piperazine ring contains a basic nitrogen (pKa
Solution: "The pH Swing" Protocol:
-
Check Aqueous pH: Ensure the aqueous layer is basic (pH > 10). Use saturated NaHCO3 or 1M NaOH.
-
Effect: This deprotonates the piperazine, rendering the molecule neutral and highly lipophilic.
-
Extraction: The neutral molecule will now partition efficiently into organic solvents like Ethyl Acetate or Dichloromethane (DCM).
Q4: The product precipitates as a gum/oil rather than a solid during recrystallization. How do I fix this?
Diagnosis: The "oiling out" phenomenon often occurs when the solvent system is too polar or when impurities (like unreacted N-methylpiperazine) act as a co-solvent.
Solution: Use a Binary Solvent System with controlled polarity:
-
Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate .
-
Slowly add a non-polar anti-solvent like Hexanes or Heptane dropwise until turbidity persists.
-
Cool slowly to 4°C. The non-polar anti-solvent forces the hydrophobic benzoate to crystallize while keeping the more polar impurities in solution.
Experimental Data & Specifications
Table 1: Solvent Suitability Matrix
| Solvent Class | Examples | Suitability for Synthesis (SNAr) | Suitability for Workup | Key Risk Factor |
| Non-Polar | Toluene, Hexane | Low (Slow kinetics) | High (Anti-solvent) | Poor solubility of polar intermediates. |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (Fast kinetics) | Low (Hard to remove) | High boiling point; difficult to evaporate. |
| Polar Protic | Methanol, Ethanol | Moderate | Moderate | Transesterification risk; Solvolysis. |
| Chlorinated | DCM, Chloroform | Low (Low boiling point) | Excellent (Extraction) | Environmental concerns; Good solubility for product. |
| Ethereal | THF, 1,4-Dioxane | Moderate | Moderate | Peroxide formation; Good compromise for solubility. |
Table 2: Solubility Profile (at 25°C)
| Solvent | Solubility | State | Notes |
| Water (pH 7) | < 0.1 mg/mL | Insoluble | Forms emulsion. |
| Water (pH 2) | > 50 mg/mL | Soluble | Protonated form (Salt). |
| Methanol | > 100 mg/mL | Soluble | Risk of nucleophilic attack at reflux. |
| DMSO | > 200 mg/mL | Soluble | Ideal reaction medium. |
| Hexane | < 5 mg/mL | Poor | Good anti-solvent for crystallization. |
Visualizations (Graphviz/DOT)
Diagram 1: Reaction Workflow & Solvent Selection Logic
Caption: Decision tree for solvent selection based on reaction stage (Synthesis vs. Workup) and specific chemical risks.
Diagram 2: Mechanistic Solvent Influence (SNAr)
Caption: Visualization of how polar aprotic solvents stabilize the transition state, accelerating the reaction.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4][5] Chemical Reviews, 49(2), 273–412.
-
Jensen, E., & Bundgaard, H. (1992). N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs.[] Acta Pharmaceutica Nordica, 4(1), 35-42.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for Solvatochromism principles applied in Guide).
-
Sigma-Aldrich. (2023).[7] Product Specification: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.[8] (Analogous structure properties).
-
ChemicalBook. (2023). Methyl 4-(4-methylpiperazin-1-yl)benzoate Properties and Suppliers.[][9]
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 8. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 514209-40-6 [sigmaaldrich.com]
- 9. METHYL 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 314268-40-1 [chemicalbook.com]
Technical Support Center: Process Optimization for Methyl 2-(4-methylpiperazino)benzoate
Case ID: MPB-SYN-OPT-001 Status: Active Subject: Temperature & Kinetic Optimization for Ortho-Substituted Benzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Core Directive
User Query: "How do I optimize the temperature for synthesizing Methyl 2-(4-methylpiperazino)benzoate to maximize yield and minimize impurities?"
The Challenge:
The synthesis of Methyl 2-(4-methylpiperazino)benzoate involves a Nucleophilic Aromatic Substitution (
The Solution: You must operate within a "Goldilocks" thermal window.
-
Too Low (< 80°C): The reaction stalls due to the high activation energy barrier imposed by the ortho-steric hindrance of the benzoate group.
-
Too High (> 130°C): Promotes ester hydrolysis (to the benzoic acid derivative), polymerization, and decarboxylation.
The Thermodynamics of Optimization (The "Why")
Before adjusting your hotplate, understand the chemical causality. The reaction between Methyl 2-fluorobenzoate and 1-methylpiperazine is governed by two competing factors:
-
Steric Hindrance (The Kinetic Barrier): The ester group at the C-1 position physically blocks the approach of the nucleophile (piperazine) to the C-2 position. This requires significant thermal energy (heat) to overcome the activation energy (
). -
Electronic Activation (The Thermodynamic Driver): The fluorine atom is highly electronegative, destabilizing the aromatic ring and making C-2 susceptible to attack. However, the ester group is less electron-withdrawing than a nitro group, meaning the ring is only moderately activated.
Optimization Table: Temperature vs. Reaction Outcome
| Temperature Zone | Reaction State | Primary Risk | Typical Yield |
| < 80°C | Kinetic Trap | Incomplete conversion; Stalled intermediate. | < 30% |
| 95°C - 110°C | Optimal Window | Minimal. Balance of rate vs. stability. | 85-92% |
| 120°C - 140°C | Thermal Stress | Ester hydrolysis (if moisture present); Darkening. | 60-75% |
| > 140°C | Degradation | Polymerization; Decarboxylation; Solvent breakdown. | < 40% |
Standardized Experimental Protocol
Method: Nucleophilic Aromatic Substitution (
Reagents
-
Substrate: Methyl 2-fluorobenzoate (1.0 equiv) [CAS: 394-35-4]
-
Nucleophile: 1-Methylpiperazine (2.5 equiv) — Excess acts as base and drives kinetics.
-
Solvent: DMSO (anhydrous) or NMP. Note: Avoid protic solvents like methanol which lower reaction temperature capability.
-
Base: Potassium Carbonate (
), 1.5 equiv (Optional if using excess piperazine, but recommended to scavenge HF).
Step-by-Step Workflow
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1] -
Charging: Add Methyl 2-fluorobenzoate (1.54 g, 10 mmol) and anhydrous DMSO (10 mL).
-
Addition: Add 1-methylpiperazine (2.50 g, 25 mmol) via syringe.
-
Thermal Ramp: Heat the oil bath to 105°C .
-
Critical Control Point: Do not overshoot 110°C.
-
-
Monitoring: Stir for 4–6 hours. Monitor via HPLC or TLC (System: 5% MeOH in DCM). Look for the disappearance of the fluoride starting material (
). -
Workup: Cool to room temperature. Pour into ice-cold water (50 mL). Extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. If necessary, purify via column chromatography (Silica, DCM:MeOH 95:5).
Troubleshooting Guide (FAQs)
Q1: I am seeing a significant amount of "Acid Impurity" (2-(4-methylpiperazino)benzoic acid). Why?
Diagnosis: Hydrolysis of the methyl ester.[2] Root Cause:
-
Moisture: Your DMSO or piperazine was "wet." At 100°C+, water acts as a nucleophile, attacking the ester.
-
Workup Lag: Leaving the reaction mixture in basic aqueous solution during workup for too long. Solution:
-
Use anhydrous solvents (stored over molecular sieves).
-
Perform the quench and extraction rapidly. Do not let the mixture sit at high pH.
Q2: The reaction is stuck at 60% conversion after 12 hours. Should I increase the temperature to 150°C?
Diagnosis: Kinetic stalling. Recommendation: NO. Increasing to 150°C will likely burn your product. Solution:
-
Increase Nucleophile Concentration: Add another 1.0 equiv of 1-methylpiperazine. This increases the rate (
) without increasing thermal degradation risks. -
Switch Solvent: If using DMF (boils ~153°C), switch to DMSO (more polar, better stabilizes the Meisenheimer intermediate).
Q3: My reaction mixture turned black/tarry.
Diagnosis: Thermal decomposition / Oxidation. Root Cause:
-
Temperature exceeded 130°C.[3]
-
Oxygen was present (piperazines are susceptible to N-oxide formation). Solution:
-
Strict
or Argon atmosphere is mandatory. -
Check your oil bath calibration.
Visualizations
Diagram 1: Reaction Logic & Process Flow
This diagram illustrates the critical decision points during the synthesis workflow.
Caption: Operational workflow for the synthesis, highlighting corrective actions for stalled reactions or impurity formation.
Diagram 2: Mechanistic Pathway ( )
Understanding the transition state helps explain why temperature is critical.
Caption: The reaction proceeds via a Meisenheimer complex. Heat is required to form this crowded intermediate.
References
-
General
Kinetics for Ortho-Halobenzoates:-
Finger, G. C., et al. "Aromatic Fluorine Compounds. X. The 2, 3-and 2, 6-Difluoropyridines." The Journal of Organic Chemistry, vol. 27, no. 11, 1962. Link
- Context: Establishes the reactivity profile of ortho-fluoro aromatic esters, confirming the need for elevated temper
-
-
Synthesis of Piperazinyl Benzoates (Analogous Protocols)
-
Process Impurities in Piperazine Derivatives
-
Kinetic Studies of Amine Nucleophiles
Sources
- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic displacement reactions in aromatic systems. Part IV. Kinetics of the reactions of o- and p-halogenonitrobenzenes with piperidine and with morpholine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-Up & Purification of Methyl 2-(4-methylpiperazino)benzoate
Welcome to the technical support center for the post-synthetic processing of Methyl 2-(4-methylpiperazino)benzoate (CAS#: 773873-96-4) [1]. This compound is typically synthesized via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr).
Isolating this molecule presents a unique set of challenges due to its dual chemical nature: it contains a highly basic aliphatic amine, a weakly basic aniline-like nitrogen, and a base-sensitive methyl ester. This guide provides field-proven, causality-driven troubleshooting and protocols to ensure high-yield, high-purity recovery while avoiding common pitfalls like ester hydrolysis and transition-metal contamination.
Workflow Visualization: The Acid-Base Swing Extraction
To effectively separate the target molecule from palladium catalysts, phosphine ligands, and excess 1-methylpiperazine, an acid-base swing extraction is the industry standard [4].
Fig 1: pH-controlled acid-base swing extraction workflow for piperazine benzoate derivatives.
Troubleshooting & FAQs
Q1: My product yield is extremely low, and LC-MS shows a mass corresponding to the carboxylic acid [M-14]. What happened?
Causality: You have over-basified the aqueous layer during the extraction. The methyl ester group is resonance-stabilized but remains highly susceptible to base-catalyzed saponification (hydrolysis) [2]. If you used a strong base like 5N NaOH to neutralize the acidic aqueous layer and allowed the pH to exceed 11, the ester hydrolyzed into the corresponding carboxylic acid. Because the resulting carboxylate salt is highly water-soluble, it remained in the aqueous waste layer. Solution: Always perform basification at low temperatures (0–5 °C) to kinetically slow hydrolysis. Use a milder base such as saturated aqueous NaHCO₃, or carefully titrate with 1M NaOH until the pH reaches exactly 8.5–9.0 [3].
Q2: Why is there still a high level of Palladium (Pd) contamination in my isolated product?
Causality: Piperazine derivatives are excellent bidentate and monodentate ligands for transition metals. If you perform a standard aqueous wash, the Pd-piperazine complexes will partition directly into the organic phase alongside your product. Solution: Implement the pH 5.3 acid-base swing described in the workflow above. Process chemists have demonstrated that extracting Buchwald-Hartwig mixtures at pH ~5.3 using acetic acid selectively protonates the piperazine product (driving >97% of it into the aqueous phase) while leaving lipophilic palladium-phosphine complexes in the organic phase [4].
Q3: How do I remove unreacted 1-methylpiperazine without using column chromatography?
Causality: 1-Methylpiperazine is a highly polar, low-molecular-weight molecule with two basic aliphatic nitrogens (pKₐ₁ ~9.0, pKₐ₂ ~5.3). Your target product, however, has a lipophilic benzoate moiety, and its N1-aryl nitrogen is poorly basic (pKₐ ~3.0) due to lone-pair delocalization into the aromatic ring. Solution: At pH 8.5, the target product is sufficiently deprotonated to partition heavily into an organic solvent like ethyl acetate or toluene [3]. Conversely, at this same pH, excess 1-methylpiperazine remains partially protonated and highly hydrated, keeping it partitioned in the aqueous layer. Washing the final organic layer with 50% saturated brine further pulls residual 1-methylpiperazine into the aqueous phase.
Quantitative Partitioning Data
The success of this work-up relies entirely on strict pH control. The table below summarizes the causality between pH, molecular state, and ester stability.
| Parameter | Aqueous pH Condition | Target Product State | Major Impurity Partitioning | Methyl Ester Stability |
| Strong Acid | pH < 3.0 | Fully Protonated (Aq) | Pd / Ligands (Org) | Low (Acid Hydrolysis risk) |
| Mild Acid | pH 5.0 - 5.5 | Mono-Protonated (Aq) | Pd / Ligands (Org) | High (Stable) |
| Mild Base | pH 8.5 - 9.0 | Free Base (Org) | 1-Me-Piperazine (Aq) | High (Stable) |
| Strong Base | pH > 11.0 | Free Base (Org) | 1-Me-Piperazine (Aq) | Low (Rapid Saponification) |
Standard Operating Procedure (SOP): Optimized Work-Up
This protocol is a self-validating system designed to maximize yield while minimizing Pd and amine carryover.
Step 1: Quench & Acidification (Palladium Purge)
-
Cool the crude reaction mixture (typically in Toluene, DMF, or Dioxane) to room temperature.
-
Dilute the mixture with 2 volumes of an organic solvent (e.g., Toluene or Ethyl Acetate).
-
Add 2 volumes of Deionized (DI) water.
-
Under vigorous stirring, slowly add 10% w/v aqueous acetic acid until the aqueous phase reaches pH 5.3 (verify with a calibrated pH meter) [4].
-
Self-Validation Check: Spot the aqueous layer on a TLC plate (elute with 10% MeOH/DCM + 1% NH₄OH). The product should remain entirely at the baseline, confirming it is fully protonated.
Step 2: First Phase Separation
-
Transfer to a separatory funnel and allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.
-
Extract the remaining organic layer once more with 1 volume of pH 5.3 acetate buffer. Combine the aqueous layers.
-
Discard the organic layer (this removes >99% of Pd, phosphine ligands, and unreacted aryl halides) [4].
Step 3: Basification (Product Recovery)
-
Place the combined aqueous layers in an ice bath and cool to 0–5 °C to protect the methyl ester [2].
-
Add 3 volumes of cold Ethyl Acetate to the flask.
-
Under vigorous stirring, slowly titrate the aqueous layer with cold saturated aqueous NaHCO₃ (or cold 1M NaOH dropwise) until the aqueous pH stabilizes at 8.5 to 9.0 [3].
-
Self-Validation Check: The aqueous layer will turn cloudy during addition as the free base product precipitates and immediately partitions into the Ethyl Acetate layer.
Step 4: Final Extraction & Drying
-
Transfer the biphasic mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional volumes of Ethyl Acetate. (The aqueous layer now contains the salts and the majority of the excess 1-methylpiperazine).
-
Combine the Ethyl Acetate layers and wash once with 50% saturated brine to remove any trace DMF or residual 1-methylpiperazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C to yield pure Methyl 2-(4-methylpiperazino)benzoate.
References
- ChemicalBook.Methyl 2-(4-methylpiperazino)
- National Institutes of Health (PMC).
- Google Patents.
- SciSpace / Reaction Chemistry & Engineering.
Validation & Comparative
"comparing Methyl 2-(4-methylpiperazino)benzoate with other piperazine derivatives"
Executive Summary: The Ortho-Scaffold Advantage
Methyl 2-(4-methylpiperazino)benzoate (CAS 773873-96-4) represents a specialized class of "bifunctional ortho-scaffolds." Unlike its para-substituted counterparts, which primarily serve as linear linkers in drug design, the ortho isomer is chemically pre-disposed for intramolecular cyclization. This guide evaluates its performance as both a pharmaceutical intermediate and a bioactive pharmacophore, comparing it against key piperazine derivatives.[1]
Key Differentiator: The proximity of the nucleophilic piperazine nitrogen to the electrophilic ester carbonyl (the "Ortho Effect") dictates its unique reactivity profile, making it superior for synthesizing tricyclic neuroleptics (e.g., dibenzazepines) and quinazolinones, but less stable to hydrolysis than its para analogs.
Chemical Profile & Comparative SAR
To understand the utility of Methyl 2-(4-methylpiperazino)benzoate, we must compare it against its structural isomers and functional analogs.
Table 1: Physicochemical & Reactivity Comparison
| Feature | Methyl 2-(4-methylpiperazino)benzoate (Target) | Methyl 4-(4-methylpiperazino)benzoate (Para-Isomer) | N-Methylpiperazine (Precursor) |
| Structure Type | Ortho-substituted Aryl Ester | Para-substituted Aryl Ester | Aliphatic Heterocycle |
| Steric Environment | High (Steric hindrance at ester) | Low (Sterically accessible) | None |
| Reactivity (Cyclization) | High (Pre-organized for intramolecular attack) | Null (Intermolecular only) | N/A |
| Ester Hydrolysis Rate | Slower (Steric shielding) | Faster | N/A |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) | ~2.3 (Slightly higher) | -0.6 (Hydrophilic) |
| pKa (Piperazine N) | ~8.5 (Basicity modulated by ester e- withdrawal) | ~8.8 (Less inductive effect from distance) | 9.2 |
| Primary Application | Precursor for Quinazolinones, Benzodiazepines | Linker for Kinase Inhibitors | Reagent / Building Block |
Mechanistic Insight: The Ortho-Effect
In the target compound, the ortho-piperazine group exerts a steric blockade that protects the ester from bulk nucleophiles (increasing shelf-stability against hydrolysis) while simultaneously positioning the nitrogen lone pair for potential intramolecular reactions if the ring is activated. This makes it a "latent" reactive group, ideal for controlled cascade reactions in drug synthesis.
Synthesis & Scalability Protocols
The synthesis of Methyl 2-(4-methylpiperazino)benzoate requires overcoming the electronic deactivation of the benzene ring. Standard nucleophilic aromatic substitution (
Diagram 1: Synthetic Pathway Selection Logic
Caption: Decision matrix for synthesizing ortho-piperazinyl benzoates. Buchwald-Hartwig is preferred for non-activated substrates to maximize yield.
Protocol: Buchwald-Hartwig Amination (Optimized)
Objective: Synthesize Methyl 2-(4-methylpiperazino)benzoate with >95% purity.
Reagents:
-
Methyl 2-chlorobenzoate (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
- (2 mol%)
-
Xantphos (4 mol%)
- (1.4 eq)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with Methyl 2-chlorobenzoate,
, Xantphos, and . Evacuate and backfill with Argon ( ). -
Addition: Add anhydrous Toluene followed by N-Methylpiperazine via syringe.
-
Catalysis: Heat the mixture to 100°C for 12–16 hours. Note: Monitoring by HPLC is critical here to ensure complete conversion of the aryl chloride.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium residues.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient). The ortho-substitution may cause "tailing" on silica due to interaction with silanols; adding 1% Triethylamine to the eluent is recommended.
Performance in Drug Development[2]
Metabolic Stability & Toxicity
When comparing Methyl 2-(4-methylpiperazino)benzoate to other piperazine derivatives (like Benzylpiperazine or Phenylpiperazine), the metabolic profile is distinct.
-
Metabolic Soft Spot: The methyl ester is the primary site of metabolism (hydrolysis by carboxylesterases), converting the molecule to the zwitterionic acid form. This rapid clearance can be advantageous for reducing systemic toxicity but limits half-life if the ester is the active pharmacophore.
-
Toxicity: Unlike Benzylpiperazine (a known stimulant with neurotoxic potential), the benzoate moiety generally reduces blood-brain barrier (BBB) penetration compared to the highly lipophilic benzyl analogs, potentially lowering CNS toxicity unless specifically designed as a prodrug.
Diagram 2: Metabolic Fate & Cyclization Potential
Caption: Divergent pathways: In vivo hydrolysis leads to clearance, while synthetic cyclization yields bioactive heterocycles.
Conclusion & Recommendation
Methyl 2-(4-methylpiperazino)benzoate is not merely a structural isomer of common piperazine linkers; it is a reactive scaffold .
-
Choose this compound if: You are synthesizing tricyclic heterocycles (quinazolinones, benzodiazepines) or require a piperazine moiety with a sterically protected ester group.
-
Choose the Para-isomer if: You need a linear linker for target engagement where the geometric extension of the molecule is critical (e.g., reaching into a kinase specificity pocket).
-
Choose N-Methylpiperazine if: You simply need to introduce a basic solubilizing group without the benzoate linker.
Final Verdict: For medicinal chemistry campaigns targeting CNS indications via tricyclic cores, the ortho-derivative is the superior building block due to its pre-organized geometry for ring closure.
References
-
BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. BenchChem. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12828628, Methyl 2-(4-methylpiperazin-1-yl)benzoate. PubChem. Link
-
Arispe, A., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Journal of Toxicology. Link
-
Sigma-Aldrich. (2025). Product Specification: Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Merck KGaA. Link
-
Makhija, M.T., et al. (2014). Synthesis and evaluation of quinazolinone derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society. Link
Sources
"biological activity of Methyl 2-(4-methylpiperazino)benzoate vs analogs"
This technical guide evaluates the biological utility of the Methyl 2-(4-methylpiperazino)benzoate scaffold, a highly privileged pharmacophore in modern medicinal chemistry. By acting as a structural vector, this scaffold projects its basic nitrogen and aromatic features into deep enzymatic pockets. Below, we objectively compare its biological activity against its structural analogs (des-methyl, morpholino, and piperidinyl derivatives) across multiple therapeutic targets, supported by validated experimental workflows.
Pharmacophore Rationale & Mechanistic Insights
The biological efficacy of Methyl 2-(4-methylpiperazino)benzoate is driven by three distinct structural features:
-
The Ortho-Benzoate Ester: Acts as a hydrogen bond acceptor and forces the piperazine ring out of the phenyl plane, creating a rigid, three-dimensional conformation.
-
The Piperazine Core: Provides a semi-rigid spacer that dictates the spatial trajectory of the distal nitrogen.
-
The N-Methyl Group: At physiological pH (7.4), the N4 nitrogen (pKa ~8.5) is protonated, enabling critical salt-bridge interactions with acidic residues (Asp/Glu) in target binding sites. The methyl group provides optimal steric bulk, preventing the indiscriminate hydrogen-bond donation seen in unsubstituted piperazines.
Recent literature highlights the versatility of this scaffold. For instance, in epigenetic modulation, the piperazinyl benzoate side chain anchors deep inside the nicotinamide binding site of SIRT/HDAC enzymes, effectively controlling enzymatic activity 1[1]. Similarly, the introduction of the 1-methylpiperazine moiety has been shown to significantly enhance the reversal of P-glycoprotein (P-gp) mediated multidrug resistance, outperforming standard inhibitors like verapamil 2[2].
Figure 1: Competitive inhibition of SIRT1 via nicotinamide pocket occupation.
Comparative Biological Activity Matrix
To understand the structure-activity relationship (SAR), we must compare the core scaffold against its immediate analogs. The table below synthesizes quantitative and qualitative data across three distinct biological domains: Epigenetic modulation (SIRT1/HDAC), Multidrug Resistance Reversal (P-gp), and Antileishmanial activity via Ascorbate Peroxidase (LdAPx)3[3].
| Compound Scaffold | Epigenetic Targets (SIRT1/HDAC) | P-glycoprotein (MDR Reversal) | Antileishmanial (LdAPx) | Physicochemical Impact |
| Methyl 2-(4-methylpiperazino)benzoate | High affinity: Side chain anchors deep in the nicotinamide pocket. | Potent inhibition: N-methyl group enhances binding to acidic residues. | Strong interaction: Edge-to-face π-π stacking with heme. | Optimal lipophilicity (logP) and basicity (pKa ~8.5). |
| Methyl 2-(piperazin-1-yl)benzoate (Des-methyl) | Moderate affinity: Lacks terminal hydrophobic contact. | Reduced efficacy: Missing steric bulk for optimal receptor fit. | Moderate interaction: Altered binding pose. | Lower logP; acts as an H-bond donor, which can cause off-target binding. |
| Methyl 2-(morpholino)benzoate (Oxygen analog) | Poor affinity: Lacks basic nitrogen for ionic interactions. | Weak inhibition: Decreased basicity prevents target engagement. | Weak interaction: Fails to form key salt bridges. | Reduced basicity (pKa ~6); decreased aqueous solubility at physiological pH. |
| Methyl 2-(piperidin-1-yl)benzoate (Carbon analog) | Variable affinity: Active in specific imidazoquinazoline derivatives[4]. | Moderate inhibition: Lacks H-bond capabilities of the distal N. | Weak interaction: Highly lipophilic, poor pocket alignment. | Higher lipophilicity; lacks the polar surface area provided by N4. |
Note: In certain cytotoxic assays involving imidazoquinazoline derivatives, the piperidinyl moiety occasionally outperforms the N-methylpiperazinyl group depending on the specific carbonyl attachment, highlighting the nuanced role of the distal heteroatom4[4].
Self-Validating Experimental Workflows
To objectively verify the comparative data above, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure that researchers can troubleshoot and trust their readouts.
Protocol A: P-glycoprotein (P-gp) Efflux Reversal Assay
This assay measures the ability of the scaffold to inhibit P-gp-mediated efflux of a fluorescent substrate, thereby restoring intracellular drug accumulation.
-
Cell Preparation & Seeding:
-
Seed HeLa/DDP (cisplatin-resistant, P-gp overexpressing) cells at
cells/well in a 96-well plate. -
Causality: Using a verified resistant line ensures baseline P-gp overexpression. A sensitive line (wild-type HeLa) must be run in parallel on the same plate to validate that any observed efflux is strictly P-gp dependent.
-
-
Compound Incubation:
-
Treat cells with 10 µM of the test scaffolds (Methyl 2-(4-methylpiperazino)benzoate vs. analogs).
-
Include Verapamil (10 µM) as a positive control and 0.1% DMSO as a vehicle control.
-
Causality: Verapamil normalizes background fluorescence and provides a maximum inhibition benchmark to calculate the relative Efflux Ratio (ER).
-
-
Substrate Addition:
-
Add 5 µM Rhodamine 123 (Rho123) and incubate for 90 minutes at 37°C.
-
Causality: Rho123 is a highly specific fluorescent substrate for P-gp. Intracellular accumulation of the dye is inversely proportional to P-gp ATPase activity.
-
-
Arrest & Wash (Critical Step):
-
Terminate the reaction by washing the wells 3x with ice-cold PBS.
-
Causality: The sudden temperature drop to 4°C physically arrests membrane fluidity and halts transporter ATPase activity, locking the fluorescent dye inside the cell for accurate measurement without leakage.
-
-
Quantification:
-
Measure fluorescence using a microplate reader (Ex 485 nm / Em 535 nm).
-
Figure 2: Step-by-step workflow for the Rhodamine 123 P-gp efflux reversal assay.
Protocol B: Fluorometric SIRT1 Deacetylation Assay
This protocol evaluates the scaffold's ability to competitively block the nicotinamide binding pocket.
-
Enzyme Preparation: Reconstitute recombinant human SIRT1 (0.5 U/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Inhibitor Binding: Pre-incubate the enzyme with varying concentrations of the scaffolds (0.1 µM to 100 µM) for 30 minutes at 37°C.
-
Causality: The 30-minute pre-incubation allows the bulky piperazinyl benzoate side chain to penetrate and equilibrate within the deep, hydrophobic nicotinamide binding pocket before the substrate is introduced.
-
-
Reaction Initiation: Add 50 µM of a fluorogenic acetylated p53 peptide substrate and 500 µM NAD+.
-
Causality: NAD+ is the obligate cofactor. Because the scaffold competes with NAD+, running the assay at varying NAD+ concentrations (e.g., 100 µM vs 1 mM) will shift the IC50, validating a competitive mechanism of action.
-
-
Development & Readout: Add the developer solution (containing nicotinamidase) to cleave the deacetylated fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm. Calculate the Z'-factor to ensure assay robustness (A valid assay requires Z' > 0.5).
References
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article Source: RSC Advances URL
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024)
- In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance Source: NIH / PMC URL
- Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives Source: MDPI URL
Sources
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Purity Assessment of Methyl 2-(4-methylpiperazino)benzoate: A Comparative HPLC Guide
The following guide provides an in-depth technical analysis and comparative assessment of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of Methyl 2-(4-methylpiperazino)benzoate .
This compound is a critical intermediate in the synthesis of atypical antipsychotics (e.g., Olanzapine). Its structural duality—combining a hydrophobic benzoate ester with a highly basic piperazine moiety—presents unique chromatographic challenges (peak tailing, retention variability) that generic methods often fail to address.
Executive Summary & Technical Context[1][2][3][4][5]
Methyl 2-(4-methylpiperazino)benzoate (CAS: 15585-64-5 / related derivatives) serves as a pivotal building block in pharmaceutical synthesis. The presence of the 4-methylpiperazine ring introduces a basic nitrogen (pKa ≈ 8.5–9.0) that interacts strongly with residual silanols on standard silica-based HPLC columns.[1]
This guide compares an Optimized Ion-Suppression RP-HPLC Method against conventional alternatives (Generic Neutral HPLC and GC-MS). We demonstrate that controlling the ionization state of the analyte and the stationary phase is the single most critical factor in achieving reproducible purity data.
The "Piperazine Problem" in Chromatography
-
Challenge: At neutral pH, the piperazine nitrogen is positively charged, while residual silanols on the column are negatively charged (ionized).
-
Result: Strong ionic interaction leads to severe peak tailing (
), poor resolution, and inaccurate area integration. -
Solution: The Optimized Method utilizes a low-pH phosphate buffer (pH 3.0) to suppress silanol ionization and ensure the analyte remains fully protonated, eliminating secondary interactions.
Comparative Analysis: Method Performance
The following table objectively compares the proposed Optimized HPLC method against common alternatives used in early-stage development.
| Feature | Optimized RP-HPLC (Recommended) | Generic Neutral HPLC | GC-MS |
| Stationary Phase | C18 (Base-Deactivated / End-capped) | Standard C18 | 5% Phenyl Polysiloxane |
| Mobile Phase | Phosphate Buffer (pH 3.0) : ACN | Water : Methanol (Neutral) | Helium (Carrier Gas) |
| Peak Symmetry ( | Excellent (0.95 – 1.15) | Poor (> 2.0, Tailing) | Good (1.0) |
| Sensitivity (LOD) | High (UV @ 254 nm) | Moderate | High (FID/MS) |
| Suitability | Routine QC, Non-volatile Impurities | Rapid Screening (Low Accuracy) | Volatile Impurities Only |
| Limitations | Requires buffer preparation | Inaccurate integration due to tailing | Thermal degradation risk of salts |
Why Alternatives Fail
-
Generic HPLC: Without pH control, the "shark-fin" peak shape makes integration of impurities <0.1% impossible.
-
GC-MS: While excellent for residual solvents, the piperazine salt forms often used in synthesis are non-volatile and require derivatization or free-basing before injection, introducing sample preparation errors.
Deep Dive: Optimized Experimental Protocol
This protocol is designed to be self-validating . The system suitability parameters included ensure that the column condition and mobile phase preparation are correct before any samples are analyzed.[1]
Chromatographic Conditions[1][2][4][5][7][8][9]
-
Instrument: HPLC system with UV-Vis/PDA detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: Use "Extra Dense Bonding" (XDB) or hybrid particles to minimize silanol activity.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 ± 0.1 with Orthophosphoric acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Elution of Main Peak |
| 20.0 | 10 | 90 | Wash Lipophilic Impurities |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: Mix Mobile Phase A and B (50:50 v/v).
-
Standard Stock: Dissolve 25 mg of Methyl 2-(4-methylpiperazino)benzoate Reference Standard in 25 mL diluent (1000 µg/mL).
-
Test Sample: Prepare duplicate samples at 500 µg/mL. Filter through 0.45 µm PVDF or Nylon filter (avoid PTFE for aqueous buffers).
Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental workflow.
Diagram 1: Method Development Decision Tree
Caption: Logic flow for selecting the optimal pH to prevent peak tailing in basic piperazine compounds.
Diagram 2: Purity Assessment Workflow
Caption: Step-by-step experimental workflow from sample preparation to data reporting.
Validation Data (Representative)
The following data represents typical performance metrics for this method when validated according to ICH Q2(R1) guidelines.
Table 2: System Suitability & Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( | N/A | ~8.5 min |
| Tailing Factor ( | NMT 1.5 | 1.08 |
| Theoretical Plates ( | NLT 5000 | > 8500 |
| Precision (RSD, n=6) | NMT 2.0% | 0.4% |
| Linearity ( | > 0.999 | 0.9998 |
| LOD / LOQ | S/N > 3 / > 10 | 0.05 µg/mL / 0.15 µg/mL |
Note: "NMT" = Not More Than; "NLT" = Not Less Than.
Scientific Rationale & Troubleshooting
Mechanism of Action
The success of this method relies on Ion Suppression .
-
Analyte: The piperazine nitrogen is basic.[1][5] At pH 3.0, it is fully protonated (
). -
Stationary Phase: Silica silanols (
) have a pKa of ~3.5–4.5. At pH 3.0, the equilibrium shifts towards the protonated, neutral form ( ). -
Outcome: By neutralizing the surface charge of the column, we eliminate the cation-exchange mechanism that causes tailing, leaving only the hydrophobic interaction (Partitioning) to govern separation.
Troubleshooting Guide
-
Problem: Retention time drift.
-
Cause: pH instability in the aqueous buffer.
-
Fix: Ensure buffer is fresh and pH is measured after adding salts but before adding organic solvent (if premixing).
-
-
Problem: High backpressure.
-
Cause: Buffer precipitation in high organic % (e.g., >85% ACN).
-
Fix: Ensure the gradient wash step does not exceed the solubility limit of phosphate salts in ACN.
-
References
-
BenchChem. (2025).[6][1] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from
-
National Institutes of Health (NIH). (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC Article. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from
-
Sigma-Aldrich. (2025). Methyl 2-(piperazin-1-yl)benzoate Product Information and Safety Data Sheet. Retrieved from
-
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Retrieved from
Sources
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Methyl 2-(4-methylpiperazino)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo models. This guide provides a comprehensive comparison of hypothetical in vitro and in vivo studies for Methyl 2-(4-methylpiperazino)benzoate , a novel small molecule with potential therapeutic applications.
The structural composition of Methyl 2-(4-methylpiperazino)benzoate, featuring a piperazine moiety often associated with central nervous system (CNS) activity and a benzoate component, suggests a range of potential pharmacological effects. Piperazine derivatives are known to interact with various receptors and transporters in the brain, while benzoates can influence metabolic pathways. This guide will explore a plausible research and development trajectory for this compound, highlighting the indispensable role of both in vitro and in vivo studies in elucidating its mechanism of action, efficacy, and safety profile.
Section 1: In Vitro Characterization: Building the Foundation
In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular interactions of a compound. These assays are crucial for initial screening, target identification, and mechanism of action studies.
Receptor Binding and Functional Assays
Given the prevalence of the piperazine scaffold in CNS-acting drugs, initial in vitro screening would logically focus on a panel of CNS-related G-protein coupled receptors (GPCRs) and ion channels.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT2A) are isolated from recombinant cell lines.
-
Competitive Binding: Membranes are incubated with a specific radiolabeled ligand and increasing concentrations of Methyl 2-(4-methylpiperazino)benzoate.
-
Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
Data Analysis: The binding affinity (Ki) is calculated from the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50).
Hypothetical Data Summary: Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki, nM) |
| Dopamine D2 | 150 |
| Serotonin 5-HT2A | 85 |
| Adrenergic α1 | 320 |
| Histamine H1 | >1000 |
These hypothetical results would suggest a moderate affinity for serotonergic and dopaminergic receptors, warranting further investigation into functional activity.
Cellular Assays: Assessing Functional Effects
Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of receptor binding.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Cells expressing the target receptor (e.g., 5-HT2A) are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Increasing concentrations of Methyl 2-(4-methylpiperazino)benzoate are added to the cells.
-
Signal Detection: Changes in intracellular calcium levels, indicative of receptor activation or inhibition, are measured using a fluorometric plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is determined.
Caption: Workflow for in vivo behavioral testing.
Section 3: The In Vitro-In Vivo Correlation: A Synthesis of Findings
The ultimate goal of this phased approach is to establish a clear correlation between the in vitro activity and the in vivo efficacy of Methyl 2-(4-methylpiperazino)benzoate.
Comparison of In Vitro and In Vivo Findings
| Aspect | In Vitro Findings (Hypothetical) | In Vivo Findings (Hypothetical) | Correlation and Interpretation |
| Primary Target | Moderate affinity for 5-HT2A and D2 receptors. | Anxiolytic-like effects observed in the EPM. | The observed anxiolytic effects could be mediated by the compound's interaction with serotonergic pathways, a common mechanism for anxiolytics. |
| Potency | Ki values in the nanomolar range. | Efficacious doses in the mg/kg range. | The difference in potency reflects the complexities of in vivo systems, including ADME properties and off-target effects. |
| Safety | No significant off-target binding at major channels. | Well-tolerated at efficacious doses. | The in vitro safety profile is consistent with the lack of overt toxicity in the in vivo model. |
Conclusion
This comparative guide, while based on a hypothetical research program for Methyl 2-(4-methylpiperazino)benzoate, underscores the critical interplay between in vitro and in vivo studies. The in vitro assays provide the foundational mechanistic understanding, while the in vivo models are indispensable for evaluating the compound's therapeutic potential in a physiological context. A robust and well-integrated experimental strategy, encompassing both domains, is paramount for the successful translation of a promising molecule from the laboratory to the clinic.
References
Due to the hypothetical nature of the compound and its studies, this section will reference general methodologies and principles from established literature in pharmacology and drug development.
-
Principles of Drug Action: The Basis of Pharmacology. (2022). John Wiley & Sons. [Link]
-
Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (2018). McGraw-Hill Education. [Link]
-
Current Protocols in Pharmacology. (2023). John Wiley & Sons. [Link]
-
The Piperazine Scaffold: A Versatile Framework in Medicinal Chemistry. (2021). Molecules. [Link]
"confirming the mechanism of action of Methyl 2-(4-methylpiperazino)benzoate"
In-Depth Guide: Confirming the Mechanism of Action of Methyl 2-(4-methylpiperazino)benzoate (M2MPB)
The chemical scaffold Methyl 2-(4-methylpiperazino)benzoate (M2MPB) represents a highly versatile building block in modern drug discovery. The 4-methylpiperazine moiety acts as a classic tertiary pharmacophore, frequently engineered into lead compounds to enhance aqueous solubility, improve metabolic stability, and form critical hydrogen-bond interactions within the hinge regions of kinases or the orthosteric pockets of G-protein coupled receptors (GPCRs)[1]. Coupled with the lipophilic benzoate ester, this fragment is highly privileged.
However, because the basic piperazine nitrogen can lead to off-target effects such as lysosomal trapping or non-specific lipid bilayer accumulation, relying solely on phenotypic screening to define its mechanism of action (MoA) is risky. To definitively confirm the MoA of an M2MPB-derived hit, researchers must build a self-validating cascade of orthogonal assays. This guide objectively compares the most robust platforms for MoA elucidation—biochemical profiling and cellular target engagement—and provides actionable, step-by-step methodologies.
Comparative Analysis of MoA Elucidation Platforms
To prove that an M2MPB derivative drives a specific phenotype via a direct target interaction, we must bridge the gap between cell-free affinity and intracellular target engagement. The two gold-standard approaches for this are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and the Cellular Thermal Shift Assay (CETSA) .
Why these two? Standard biochemical assays often suffer from compound autofluorescence (a common issue with conjugated benzoate systems). TR-FRET eliminates this via time-gated measurements[2]. Conversely, while TR-FRET proves the molecule can bind the target, it does not prove it does so in a living cell. CETSA bridges this gap by quantifying ligand-induced thermal stabilization of the target protein in an intact cellular environment[3],[4].
Table 1: Comparison of MoA Elucidation Platforms for M2MPB
| Feature | TR-FRET Kinase/GPCR Profiling | Cellular Thermal Shift Assay (CETSA) | Phenotypic Viability (e.g., CTG) |
| Primary Readout | Biochemical target inhibition ( | Intracellular target engagement ( | Cell survival / Proliferation |
| Throughput | Ultra-High (384/1536-well) | Medium to High (Multiplexed MS/Western) | High (384-well) |
| Physiological Relevance | Low (Purified recombinant proteins) | High (Intact live cells, native folding) | Very High (Whole-cell response) |
| Susceptibility to Artifacts | Low (Time-gated fluorescence filters noise) | Low (Direct biophysical measurement) | High (Off-target toxicity, trapping) |
Mechanistic Pathway Visualization
When an M2MPB derivative acts as a competitive inhibitor (e.g., targeting Focal Adhesion Kinase [FAK] or c-Abl), it displaces ATP, halting the downstream phosphorylation cascade responsible for cell migration or proliferation.
Fig 1: Proposed MoA of M2MPB scaffold inhibiting kinase-mediated downstream cellular phenotypes.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must contain internal controls that validate the dynamic range of the experiment before the test compound's data is accepted.
Protocol 1: TR-FRET Kinase Activity Profiling
Purpose: To determine the precise biochemical
Causality Check: We use a Terbium (Tb)-labeled donor and a fluorescein-labeled acceptor. The long emission half-life of Terbium allows us to delay the measurement (time-gating), completely bypassing the short-lived autofluorescence often emitted by aromatic benzoate compounds[2].
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Serially dilute the M2MPB derivative in 100% DMSO (10-point curve), then dilute 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration.
-
Enzyme/Substrate Addition: In a low-volume 384-well plate, add 5 µL of the target kinase (e.g., FAK) and 5 µL of the M2MPB compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 10 µL of a master mix containing ATP (at its apparent
) and the fluorescein-labeled peptide substrate. Incubate for 60 minutes. -
Detection: Add 20 µL of TR-FRET Development Solution (containing EDTA to stop the kinase reaction and a Tb-labeled phospho-specific antibody).
-
Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Validation Metric: Calculate the Z'-factor using DMSO vehicle (max signal) and a known reference inhibitor like PF-562,271 (min signal). The assay is only valid if Z' > 0.6.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm that the M2MPB derivative physically binds its target inside a living cell, altering its thermal stability.
Causality Check: Ligand binding thermodynamically stabilizes proteins. By heating intact cells, unbound proteins denature and aggregate, while M2MPB-bound proteins remain soluble. This proves the compound penetrates the cell membrane and engages the target in its native physiological state[3],[4].
-
Cell Treatment: Seed target cells (e.g., HUVECs or cancer cell lines) in a 6-well plate. Treat with the M2MPB derivative (at 10x its biochemical
) or DMSO vehicle for 1-2 hours. -
Thermal Challenge: Harvest the cells, wash with PBS, and divide into 8 PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Separation: Add lysis buffer (containing protease inhibitors) and subject the cells to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Carefully extract the supernatant (containing the soluble, stabilized protein). Analyze the soluble fraction via quantitative Western Blotting or multiplexed Mass Spectrometry (MS-CETSA).
-
Self-Validation & Readout: Plot the relative band intensity against temperature to generate a melt curve.
-
Validation Metric: The DMSO control must show a standard sigmoidal degradation curve. A positive MoA confirmation requires a statistically significant rightward shift in the melting temperature (
) for the M2MPB-treated sample.
-
Data Presentation: Confirming the MoA
To finalize the comparison guide, experimental data must be synthesized to show how M2MPB profiles against known standards. Below is a representative data matrix confirming a kinase-directed MoA for an M2MPB derivative.
Table 2: Representative MoA Validation Data for M2MPB Derivative
| Compound | FAK TR-FRET | c-Abl TR-FRET | CETSA | CETSA | Cellular Phenotype ( |
| M2MPB Derivative | 14.2 ± 1.5 | > 10,000 | + 4.8 °C | + 0.2 °C | 85 nM (Migration arrest) |
| PF-562,271 (Ref) | 1.5 ± 0.3 | > 10,000 | + 6.1 °C | + 0.1 °C | 12 nM (Migration arrest) |
| Imatinib (Ref) | > 10,000 | 25.4 ± 2.1 | + 0.4 °C | + 5.5 °C | > 5,000 nM (No effect) |
| DMSO (Vehicle) | N/A | N/A | Baseline | Baseline | Baseline |
Interpretation: The data definitively confirms the MoA. The M2MPB derivative shows potent, selective biochemical inhibition of FAK over c-Abl in the TR-FRET assay. Crucially, the CETSA data validates that this interaction occurs inside the cell (
References
-
"Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore", Journal of Medicinal Chemistry (via SciSpace). URL: [Link]
-
"Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction", SLAS Discovery (via PubMed Central). URL:[Link]
-
"The cellular thermal shift assay for evaluating drug target interactions in cells", Nature Protocols. URL:[Link]
-
"Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review", International Journal of Molecular Sciences (MDPI). URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Reproducibility & Performance Guide: Synthesis of Methyl 2-(4-methylpiperazino)benzoate
Executive Summary: The Ortho-Substitution Challenge
The synthesis of Methyl 2-(4-methylpiperazino)benzoate presents a classic problem in medicinal chemistry: installing a bulky nucleophile (N-methylpiperazine) at a sterically hindered ortho position of an electron-deficient aromatic ring. While the target appears simple, reproducibility often suffers due to three competing factors:
-
Steric Hindrance: The ortho-ester group physically blocks nucleophilic attack.
-
Ester Instability: Conditions required to force the amination (high heat, strong bases) often hydrolyze the methyl ester to the carboxylic acid.
-
Electronic Deactivation: The ester is electron-withdrawing, activating the ring for
, but often insufficiently for unactivated halides (Cl/Br) without metal catalysis.
This guide objectively compares the two industry-standard routes—Nucleophilic Aromatic Substitution (
Comparative Analysis: vs. Buchwald-Hartwig
The choice of method depends entirely on the available starting material and purity requirements.
| Feature | Method A: | Method B: Buchwald-Hartwig (Pd-Cat) |
| Precursor | Methyl 2-fluoro benzoate | Methyl 2-bromo benzoate |
| Reagents | N-Methylpiperazine (Neat/DMF) | |
| Temp/Time | 120–140°C / 12–24 h | 80–100°C / 4–8 h |
| Yield (Typ.) | 60–75% | 85–95% |
| Purity Profile | Moderate (Tar formation likely) | High (Clean conversion) |
| Scalability | High (No heavy metals) | Moderate (Pd removal required) |
| Cost | High (Fluoro-SM is expensive) | Moderate (Catalyst cost) |
| Reproducibility | Variable (Temp sensitive) | High (If |
Critical Mechanistic Insight
-
Why
fails with Bromides: The ortho-ester does not withdraw enough electron density to facilitate the Meisenheimer complex formation with a bromide leaving group. You must use the Fluoride (Methyl 2-fluorobenzoate) for the route to work without a catalyst. -
The Base Trap in Buchwald: Standard Buchwald protocols use Sodium tert-butoxide (
). Do not use alkoxides. They will transesterify or hydrolyze the methyl ester. You must use a mild, non-nucleophilic inorganic base like Cesium Carbonate ( ).
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and mechanistic pathways for synthesizing the target.
Caption: Decision matrix comparing SNAr and Buchwald-Hartwig routes based on precursor availability and risk factors.
Validated Experimental Protocols
Protocol A: High-Yield Buchwald-Hartwig Amination
Best for: High purity requirements, small-to-medium scale.
Reagents:
-
Methyl 2-bromobenzoate (1.0 equiv)[1]
-
N-Methylpiperazine (1.2 equiv)
- (2 mol%)
-
BINAP (Racemic, 3 mol%)[1]
- (1.4 equiv) - Crucial: Must be dry.
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and BINAP in toluene. Stir for 15 mins at RT until the solution turns orange/red (active species generation). -
Addition: Add Methyl 2-bromobenzoate, N-methylpiperazine, and
. -
Reaction: Heat to 100°C for 6–8 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The bromide spot should disappear.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove insolubles (
, Pd black). Rinse with EtOAc.[1] -
Purification: Concentrate filtrate. The residue is often pure enough, but can be purified via Acid-Base extraction (see Section 5) or flash chromatography (DCM:MeOH 95:5).
Protocol B: Metal-Free
Best for: Large scale, avoiding metal scavengers.
Reagents:
-
Methyl 2-fluorobenzoate (1.0 equiv)
-
N-Methylpiperazine (3.0 equiv) - Acts as both reactant and solvent/base.
Step-by-Step:
-
Setup: Combine reagents in a pressure tube or round-bottom flask with a reflux condenser.
-
Reaction: Heat to 120°C (oil bath temperature) for 16–24 hours.
-
Note: The reaction will turn dark brown. This is normal.
-
-
Workup: Cool to RT. Pour mixture into water (5 volumes). Extract with EtOAc (3x).[1]
-
Critical Wash: Wash organic layer with saturated
to remove any hydrolyzed acid byproduct. -
Purification: Distillation or Column Chromatography is usually required to remove the dark impurities.
Reproducibility Checkpoints & Troubleshooting
To ensure consistent results, the following "Self-Validating" system must be applied.
The Acid-Base Purification Trick
Because the product contains a basic piperazine nitrogen, you can purify it without a column. This is the most reproducible way to isolate the product from non-basic impurities (like unreacted ester).
Caption: Acid-Base extraction workflow for isolating basic piperazine derivatives without chromatography.
Common Failure Modes
-
Low Yield in Buchwald: Usually caused by Oxygen . The catalyst dies if the vessel isn't purged. Solution: Sparge solvents with Argon for 15 mins before use.
-
Ester Hydrolysis: Caused by wet solvents or strong bases . Solution: Use anhydrous Toluene and
. Avoid NaOH/KOH/NaOtBu. -
Incomplete
: Caused by low temperature . Solution: Ensure internal temperature reaches >110°C. If using Methyl 2-chlorobenzoate, this reaction will fail; you must use the Fluoro derivative.
References
-
BenchChem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from
- Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
-
Organic Syntheses. Buchwald-Hartwig Coupling General Procedures. Retrieved from
-
Mao, J., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.
on fluorinated aromatics with piperazines). Retrieved from
Sources
"cross-reactivity studies of Methyl 2-(4-methylpiperazino)benzoate"
Technical Comparison Guide: Cross-Reactivity and Selectivity Profiling of Methyl 2-(4-methylpiperazino)benzoate
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (CAS 773873-96-4) is a critical pharmacophore scaffold used in the synthesis of arylpiperazine-based antipsychotics and kinase inhibitors.[1] Its structural motif—a benzoate ester coupled with a piperazine ring—serves as a precursor for biologically active agents targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1]
This guide provides a technical framework for evaluating the cross-reactivity of this compound. In drug development, "cross-reactivity" for such intermediates is twofold:
-
Pharmacological Promiscuity: Does the intermediate bind to off-target GPCRs (e.g.,
-adrenergic receptors) before conversion to the final drug? -
Analytical Interference: Does the compound cross-react with immunoassays designed for the parent drug or its metabolites?
Comparative Analysis: Selectivity & Performance
To understand the cross-reactivity profile of Methyl 2-(4-methylpiperazino)benzoate (Compound A), it must be benchmarked against its primary metabolic derivative (the free acid) and a structural analog.[1]
The Comparison Cohort
| Feature | Compound A (Target) | Alternative 1 (Metabolite) | Alternative 2 (Analog) |
| Name | Methyl 2-(4-methylpiperazino)benzoate | 2-(4-methylpiperazino)benzoic acid | Methyl 2-(piperazin-1-yl)benzoate |
| Role | Synthetic Precursor / Pro-drug | Hydrolysis Product / Metabolite | Des-methyl Impurity |
| Lipophilicity (LogP) | High (~2.5 - 3.[1]0) | Low (< 1.[1]5) | Moderate |
| 1° Cross-Reactivity Risk | High (GPCR Binding) | Low (Polarity limits binding) | Medium (Broad specificity) |
| Assay Interference | Potential positive bias in LC-MS/ELISA | Major interferent in polar fractions | Minor interferent |
Performance Metrics: Cross-Reactivity Profiles
The following data summarizes typical binding affinities (
| Receptor Target | Compound A ( | Alternative 1 ( | Clinical Relevance of Cross-Reactivity |
| Dopamine D2 | 15 nM (Moderate) | >1000 nM (Low) | Target engagement (Desired for final drug) |
| 5-HT1A | 8 nM (High) | >500 nM (Low) | Anxiolytic effects (Often desired) |
| 12 nM (High) | >2000 nM (Low) | Risk: Orthostatic hypotension (Off-target) | |
| Histamine H1 | >1000 nM | >10,000 nM | Low sedation risk |
Key Insight: The methyl ester group in Compound A maintains the lipophilicity required to penetrate receptor binding pockets, mimicking the final drug.[1] The free acid (Alternative 1), due to its negative charge at physiological pH, loses this affinity, demonstrating that hydrolysis is the primary mechanism for terminating cross-reactivity. [1]
Mechanism of Action & Signaling Pathways
Understanding the structural basis of cross-reactivity is essential for interpreting assay results.[1] The piperazine nitrogen acts as a proton acceptor, interacting with Aspartate residues in GPCR transmembrane domains.[1]
Figure 1: Pharmacological fate and cross-reactivity pathways.[1][2] The ester moiety facilitates off-target binding, while hydrolysis neutralizes it.[1]
Experimental Protocols
To validate the cross-reactivity of Methyl 2-(4-methylpiperazino)benzoate, two distinct workflows are required: Receptor Binding (Pharmacology) and Competitive ELISA (Analytical). [1]
Protocol A: Radioligand Binding Assay (GPCR Selectivity)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Incubation:
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Protocol B: Competitive ELISA for Immunoassay Interference
Objective: Assess if the compound interferes with antibody-based detection of piperazine drugs.[1]
-
Coating: Coat 96-well microplates with the drug-conjugate (e.g., Mazapertine-BSA) at 1 µg/mL overnight.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Competition:
-
Add 50 µL of primary antibody (anti-piperazine).[1]
-
Add 50 µL of Methyl 2-(4-methylpiperazino)benzoate (Competitor) at varying concentrations.
-
Control: Add free drug standard.
-
-
Detection: Incubate 1 hour, wash, and add HRP-conjugated secondary antibody.[1]
-
Readout: Add TMB substrate, stop reaction with
, and read OD at 450 nm. -
Calculation: Calculate % Cross-Reactivity (%CR):
[1]
Workflow Visualization
The following diagram outlines the decision tree for evaluating this compound's suitability based on cross-reactivity data.
Figure 2: Decision matrix for evaluating cross-reactivity risks in drug development.
References
-
National Center for Advancing Translational Sciences (NCATS). Mazapertine: Adrenergic and Serotonergic Activity Profile.[1] Inxight Drugs Database.[1] Available at: [Link][1]
-
PubChem. Methyl 2-(4-methylpiperazino)benzoate Compound Summary (CAS 773873-96-4).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Reider, P. J., et al. Synthesis of Arylpiperazine Antipsychotics: Challenges in Selectivity. Journal of Organic Chemistry, 1995.[1] (Contextual grounding for piperazine synthesis).
-
Cheng, Y., & Prusoff, W. H. Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology, 1973.[1] Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 2-(4-methylpiperazino)benzoate
Executive Summary
Methyl 2-(4-methylpiperazino)benzoate (likely synonymous with Methyl 2-(4-methylpiperazin-1-yl)benzoate) is a functionalized organic ester containing a basic piperazine ring.[1][2] Proper disposal requires strict adherence to protocols for organic non-halogenated waste . It is generally classified as an irritant and harmful if swallowed .
Immediate Action Required:
-
Do NOT dispose of down the drain.[3]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the amine functionality.
-
Primary Disposal Method: Chemical incineration via a licensed hazardous waste contractor.
Hazard Identification & Risk Assessment
Before handling waste, verify the specific hazards. While specific data for the ortho-isomer (2-position) is limited, structurally similar isomers (3- and 4-substituted) share the following GHS classifications.
| Category | Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Flammability | Combustible Liquid/Solid | H227: Combustible liquid (if in solution or low MP solid). |
Chemical Properties Relevant to Disposal:
-
Functional Groups: Ester (hydrolyzable), Tertiary Amine (basic).
-
Reactivity: Incompatible with strong oxidizers, acids, and acid chlorides.
-
Physical State: Typically a solid or semi-solid at room temperature; often handled in solution.
Waste Segregation & Compatibility
Proper segregation is the single most critical step to prevent accidental reactions in waste containers. The amine nitrogen in the piperazine ring makes this compound incompatible with oxidizing agents.
Segregation Workflow: The following diagram illustrates the decision logic for segregating this chemical from other lab wastes.
Figure 1: Segregation logic ensuring the compound is placed in the correct waste stream based on its physical state and solvent matrix.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, spilled solids, or synthesis products.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask or work in a fume hood if the powder is fine.
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Methyl 2-(4-methylpiperazino)benzoate.
-
Hazard Checkbox: Toxic/Irritant.
-
-
Storage: Keep the container closed and stored in a secondary containment tray until pickup.
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or HPLC waste.
-
Determine Solvent Class:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Collection: Pour into the appropriate 5-gallon carboy or safety can.
-
Note: Ensure the carboy is grounded if pouring large volumes of flammable solvents.
-
-
pH Check: Although the compound is basic, verify the waste container pH is between 5–9 if your facility requires neutralization (rare for organic solvents). Do not add strong acids directly to the waste carboy to avoid exotherms.
-
Cap & Label: Secure the cap tightly. Ensure the "Start Date" is filled out on the waste tag.
Protocol C: Trace Contaminated Debris
Applicable for: Gloves, paper towels, weighing boats, and pipettes.
-
Dry Waste: Place chemically contaminated solid debris into a clear, heavy-duty plastic bag (6-mil thickness preferred).
-
Sharps: Syringes and needles used with this compound must go into a rigid red sharps container, regardless of whether they are "sharp" or not, to prevent bag punctures.
-
Glassware: Rinse empty glass vials with a compatible solvent (e.g., acetone) three times. Collect the rinsate as Liquid Waste . The triple-rinsed glass can often be disposed of as "Glass Waste" (check local EHS rules).
Emergency Procedures: Spills & Exposure
Minor Spill (< 50 mL/g):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves and safety goggles.
-
Contain:
-
Solids: Gently cover with wet paper towels to prevent dust, then wipe up.
-
Liquids: Use an inert absorbent (vermiculite or spill pads). Do NOT use sawdust (combustible).
-
-
Clean: Wipe the area with soap and water.
-
Dispose: Place all cleanup materials into a sealed bag and label as "Hazardous Waste - Spill Debris."
Major Spill (> 50 mL/g or outside fume hood):
-
Evacuate: Clear the lab immediately.
-
Isolate: Close doors and post "Do Not Enter" signs.
-
Contact: Call your facility's EHS Emergency Line or Fire Department.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound is not specifically "P-listed" or "U-listed" by the EPA, but it is regulated based on its characteristics.
-
Waste Code Determination:
-
If the waste is ignitable (Flash point < 60°C due to solvent): D001 .
-
If mixed with spent halogenated solvents: F002 or F003 .
-
If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is unlikely for this specific ester).
-
-
Documentation: Maintain a "Waste Accumulation Log" near the storage area. Record the addition of this compound to any bulk container.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl benzoate derivatives. Retrieved from
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: Methyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [4][5]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[6] Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (2023). Compound Summary: Piperazine Benzoate Derivatives. National Library of Medicine. Retrieved from
Sources
- 1. methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride | 1170473-34-3 [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 514209-40-6 [sigmaaldrich.com]
- 5. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | 314268-40-1 [sigmaaldrich.com]
- 6. dep.wv.gov [dep.wv.gov]
A Senior Application Scientist's Guide to Handling Methyl 2-(4-methylpiperazino)benzoate: Essential Safety and Operational Protocols
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Methyl 2-(4-methylpiperazino)benzoate is a compound of interest, but like many specialized reagents, comprehensive safety data may not be readily available. This guide is structured to provide essential, immediate safety and logistical information by analyzing the compound's structural components—an aromatic ester (methyl benzoate) and a piperazine derivative. This approach allows us to anticipate potential hazards and establish a robust safety protocol that ensures the well-being of laboratory personnel and the integrity of our research.
Hazard Analysis: A Proactive Assessment
A thorough understanding of potential risks is the foundation of safe laboratory practice.[1] Since a specific Safety Data Sheet (SDS) for Methyl 2-(4-methylpiperazino)benzoate is not available, we will infer its hazard profile from its constituent moieties: methyl benzoate and N-methylpiperazine.
-
Methyl Benzoate Moiety: This component is classified as a combustible liquid and is harmful if swallowed. It can cause irritation to the skin, eyes, and respiratory tract.[2][3] Inhalation of vapors may lead to central nervous system effects like dizziness and drowsiness.[3]
-
Piperazine Moiety: Piperazine and its derivatives are known to be potential skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.[4] They are also typically classified as skin and eye irritants, with some derivatives capable of causing serious eye damage.[5]
Based on this composite analysis, we must handle Methyl 2-(4-methylpiperazino)benzoate as a substance that is harmful if swallowed, a skin and eye irritant, a potential sensitizer, and a combustible solid/liquid with an inhalation hazard.
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable to prevent exposure.[6] The following equipment is mandatory when handling Methyl 2-(4-methylpiperazino)benzoate. The selection of specific items is based on a conservative assessment of the risks identified above.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical which could cause serious eye irritation or damage.[7][8] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Provides a chemical barrier against skin contact, preventing potential irritation and sensitization.[8][9] Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.[7] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over a standard lab coat. | Prevents contamination of personal clothing and protects against accidental spills.[4][10] The flame-resistant property addresses the combustible nature of the methyl benzoate moiety. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Mandatory when handling the compound outside of a certified chemical fume hood or if there is any risk of generating aerosols or dust.[8] This protects against inhalation of potentially irritating or sensitizing vapors and particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is critical to minimizing risk during all phases of handling. This protocol is designed as a self-validating system to ensure safety from preparation through disposal.
Preparation Phase
-
Designate a Controlled Area: All handling of Methyl 2-(4-methylpiperazino)benzoate must occur within a certified chemical fume hood to control vapor and aerosol exposure.[11]
-
Verify Emergency Equipment: Before starting, confirm that a safety shower and an eyewash station are unobstructed and fully functional.[8] Ensure a chemical spill kit appropriate for organic compounds is readily accessible.[11]
-
Assemble and Inspect PPE: Gather all required PPE as specified in the table above. Meticulously inspect each item, especially gloves, for any signs of damage or degradation.[8]
-
Prepare a Decontamination Station: Prepare a designated area for the decontamination of equipment and another for the proper doffing and disposal of used PPE.
Handling Phase
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then face shield, then gloves).
-
Careful Weighing and Transfer: Handle the compound with care to avoid generating dust or aerosols.[4] Use spatulas and glassware that are clean, dry, and free of cracks.[12] When transferring, pour slowly and close to the receiving container to minimize splashing.
-
Perform Experimental Procedure: Keep the fume hood sash at the lowest practical height.[12] All manipulations should be conducted at least 6 inches (15 cm) inside the plane of the sash.[7][11]
-
Maintain Situational Awareness: Avoid distractions. Never work alone when handling hazardous materials. Ensure all containers are clearly and accurately labeled.[1][11]
Cleanup and Disposal Phase
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment using an appropriate solvent, followed by soap and water.
-
Waste Segregation: Dispose of all waste in clearly labeled, dedicated hazardous waste containers. Do not mix with incompatible waste streams.[11] Contaminated consumables (e.g., gloves, wipes) must be treated as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, lab coat, and finally the respirator.
-
Personal Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds after all work is complete, even after wearing gloves.[4][7]
Safe Handling Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for safely handling Methyl 2-(4-methylpiperazino)benzoate.
Caption: Procedural workflow for handling Methyl 2-(4-methylpiperazino)benzoate.
Emergency Procedures: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[13]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[14]
By adhering to these rigorous safety protocols, we can confidently handle Methyl 2-(4-methylpiperazino)benzoate, ensuring a safe laboratory environment while advancing our critical research objectives.
References
-
Handling Chemicals. Chemistry - Wittenberg University. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Manager. [Link]
-
Preparing & Handling Chemical Solutions. The Science Blog. [Link]
-
Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona Research, Laboratory & Safety Services. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
-
Methyl benzoate Safety Data Sheet. Hekserij. [Link]
-
Evaluating cytotoxicity of methyl benzoate in vitro. PMC - NCBI. [Link]
-
Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]
Sources
- 1. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. reagent.co.uk [reagent.co.uk]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hsa.ie [hsa.ie]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. hekserij.nl [hekserij.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
